3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-62-8 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this document outlines a proposed, robust synthetic methodology based on well-established chemical principles for the imidazo[1,2-a]pyrimidine scaffold. Furthermore, it presents a comprehensive characterization profile, with predicted and expected analytical data derived from closely related analogues. This guide also explores the potential biological significance of this class of compounds and visualizes relevant synthesis and characterization workflows.
Introduction
The imidazo[1,2-a]pyrimidine core is a significant pharmacophore found in numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine scaffold is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a valuable subject for further investigation.
Proposed Synthesis
The most established and widely utilized method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction.[1] This reaction involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. Based on this classical reaction, a plausible and efficient synthesis of this compound is proposed.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Amino-4-methylpyrimidine
-
Bromoacetaldehyde diethyl acetal (or a suitable α-haloaldehyde precursor)
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Imidazo[1,2-a]pyrimidine Core: To a solution of 2-Amino-4-methylpyrimidine (1.0 eq) in ethanol, bromoacetaldehyde diethyl acetal (1.1 eq) is added. The mixture is refluxed for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Bromination: After cooling the reaction mixture to room temperature, N-Bromosuccinimide (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 4-8 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The expected data, based on the analysis of similar compounds, are summarized below.[5]
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the imidazo[1,2-a]pyrimidine core are expected to appear in the range of δ 7.0-9.0 ppm. A singlet for the methyl group protons is anticipated around δ 2.4-2.6 ppm. The proton at C5 is expected to be a doublet, coupled to the proton at C6, which in turn would be a doublet of doublets, also coupled to the methyl group at C7. The proton at C2 is expected to be a singlet. |
| ¹³C NMR | Carbon signals for the fused heterocyclic ring system are expected in the aromatic region (δ 110-160 ppm). The methyl carbon signal should appear upfield (δ 15-25 ppm). The carbon bearing the bromine (C3) will be significantly shifted. |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a bromine-containing compound. |
| IR Spec. | Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the heterocyclic core, are expected. |
Potential Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6] Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, thereby suppressing cancer cell proliferation.[6]
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on the reliable Tschitschibabin reaction, offers a clear path for its preparation. The detailed characterization plan and expected analytical data provide a benchmark for researchers working on this and related heterocyclic systems. The exploration of its potential role in inhibiting key signaling pathways like Wnt/β-catenin underscores the importance of this compound in the ongoing search for novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | 6840-20-6 [smolecule.com]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a comprehensive analysis based on the spectral data of closely related analogs, including other substituted imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. The provided data and interpretations serve as a robust predictive framework for researchers working with this and similar heterocyclic scaffolds.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering convention used for NMR signal assignment is presented below. This numbering is crucial for the correct interpretation and discussion of the NMR data.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) for this compound are summarized in the table below. These predictions are based on the analysis of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The expected multiplicities and coupling constants (J) are also provided. The aromatic region for the imidazo[1,2-a]pyrimidine core typically displays signals between 6.8 and 8.9 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | s | - |
| H-5 | 6.9 - 7.3 | d | ~7.0 |
| H-6 | 8.4 - 8.8 | d | ~7.0 |
| 7-CH₃ | 2.4 - 2.6 | s | - |
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-2: The proton at the C-2 position of the imidazole ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.
-
H-5 and H-6: The protons on the pyrimidine ring, H-5 and H-6, are expected to form an AX or AB spin system, appearing as doublets with a typical ortho-coupling constant of approximately 7.0 Hz. The H-6 proton is anticipated to be further downfield than H-5 due to the influence of the adjacent bridgehead nitrogen.
-
7-CH₃: The methyl protons at the C-7 position are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. The chemical shifts are estimated based on data from analogous heterocyclic systems. Aromatic carbons in the imidazo[1,2-a]pyrimidine ring system typically resonate in the range of 108-155 ppm.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 |
| C-7 | 150 - 155 |
| C-8a | 140 - 145 |
| 7-CH₃ | 20 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-2, C-8a, C-6, and C-7: These carbons are expected to be in the more downfield region of the spectrum due to their direct attachment to nitrogen atoms.
-
C-3: The carbon bearing the bromine atom (C-3) is expected to be significantly shielded compared to an unsubstituted carbon, appearing at a relatively upfield chemical shift.
-
C-5: This carbon is expected to be in a relatively upfield region for aromatic carbons.
-
7-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for imidazo[1,2-a]pyrimidine derivatives.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the solvent or used as an external reference.
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following diagram illustrates a typical workflow for NMR data acquisition and analysis.
Caption: A generalized workflow for NMR data acquisition and analysis.
Spectrometer Parameters (Typical):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 2-5 seconds.
-
2D NMR Experiments for Structure Elucidation
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is essential for assigning the protons on the pyrimidine ring (H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (C-3, C-7, and C-8a) by observing their long-range couplings to nearby protons.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on the known spectral characteristics of analogous compounds. The provided data tables and interpretations, along with the comprehensive experimental protocols, offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related heterocyclic molecules. The use of 2D NMR techniques is strongly recommended for the definitive structural confirmation and unambiguous assignment of all NMR signals.
References
Mass Spectrometry of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the key fragmentation pathways.
Introduction to the Mass Spectrometry of Imidazo[1,2-a]pyrimidines
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of heterocyclic compounds like this compound, electron ionization (EI) is a common technique that provides characteristic fragmentation patterns, offering valuable structural insights. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for the molecular ion and bromine-containing fragments, aiding in their identification.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster corresponding to the isotopic distribution of bromine. The fragmentation is likely to proceed through several key pathways, including the loss of the bromine radical, elimination of small neutral molecules such as hydrogen cyanide (HCN), and cleavage of the fused ring system.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Major Ions in the Electron Ionization Mass Spectrum of this compound.
| m/z (79Br/81Br) | Proposed Fragment Ion | Description of Neutral Loss |
| 225 / 227 | [M]+• | Molecular Ion |
| 146 | [M - Br]+ | Loss of Bromine radical |
| 119 | [M - Br - HCN]+ | Subsequent loss of Hydrogen Cyanide |
| 93 | [C5H5N2]+ | Fragment from pyrimidine ring cleavage |
| 78 | [C5H4N]+ | Further fragmentation |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. A primary fragmentation step is the homolytic cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical.
A Technical Guide to the Solubility of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined are based on established principles for solubility assessment of novel chemical entities.
Introduction
This compound belongs to the imidazo[1,2-a]pyrimidine class of compounds, which are recognized for their diverse biological activities.[1] The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, including formulation, in vitro screening, and pharmacokinetic profiling. Understanding the solubility of this compound in different organic solvents is therefore essential for its advancement as a potential therapeutic agent.
Qualitative Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | Data not available | |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data not available | Data not available | |
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | Data not available | Data not available | |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available | |
| Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Data not available | Data not available | |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available | |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound.[2] The following protocol provides a detailed methodology for assessing the solubility of this compound.
4.1. Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[2]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure that no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.[2]
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
4.3. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle.[3] Polar solvents will generally better dissolve polar solutes, and non-polar solvents will better dissolve non-polar solutes.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3]
-
pH (in aqueous solutions): As a nitrogen-containing heterocyclic compound, this compound may exhibit pH-dependent solubility in aqueous media due to the potential for protonation.
-
Crystalline Form: The solid-state properties of the compound, such as polymorphism, can significantly impact its solubility.
Conclusion
This technical guide has outlined the current state of knowledge regarding the solubility of this compound in organic solvents. While specific quantitative data is not yet available in the literature, a detailed experimental protocol based on the reliable shake-flask method has been provided to enable researchers to determine this crucial parameter. The accompanying workflow diagram offers a clear visual representation of this process. The generation of accurate solubility data will be invaluable for the continued development of this compound and its derivatives in the field of medicinal chemistry.
References
A Guide to the Thermal Stability of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine for Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases did not yield specific experimental data on the thermal stability of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and best practices for assessing the thermal stability of this compound or structurally similar heterocyclic molecules. The data presented herein is illustrative and intended to guide researchers in their experimental design and data interpretation.
Introduction: The Critical Role of Thermal Stability in Drug Development
The thermal stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's behavior under thermal stress is paramount.[3][4] This knowledge is essential for:
-
Manufacturing and Processing: Many pharmaceutical manufacturing processes, such as drying, milling, and hot-melt extrusion, expose the API to elevated temperatures.[3] An unstable compound may degrade, leading to impurities and reduced yield.
-
Formulation Development: The choice of excipients and the formulation strategy can be influenced by the API's thermal properties.[2] Incompatibilities between the API and excipients can be exacerbated at higher temperatures.
-
Storage and Shelf-Life: The degradation of an API over time is often accelerated by temperature.[1][5] Determining the thermal stability is crucial for establishing appropriate storage conditions and defining the product's shelf-life.[1][2]
-
Safety and Efficacy: Thermal decomposition can lead to the formation of new chemical entities, which may have reduced therapeutic activity or, in a worst-case scenario, toxicological risks.[4]
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Ensuring the thermal robustness of derivatives like this compound is a non-negotiable step in its journey from a promising hit to a viable drug candidate.
Core Experimental Protocols for Thermal Stability Assessment
The two primary techniques for evaluating the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][5][6] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8] It is highly effective for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with decomposition.
Detailed Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an appropriate crucible (e.g., alumina or platinum).[9] Ensure the sample is representative and has a consistent particle size.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10] For studying oxidative stability, a synthetic air or oxygen atmosphere would be used.[6]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a linear heating rate. A common rate for pharmaceutical compounds is 10 °C/min.[11]
-
-
Data Collection: Continuously record the sample mass as a function of temperature. The resulting plot of mass percent versus temperature is the TGA curve. The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum mass loss rate.[8]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these transitions.[12]
Detailed Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically 25 °C.
-
Heat the sample at a controlled linear rate, commonly 10 °C/min, to a temperature beyond any expected transitions.
-
-
Data Collection: Record the differential heat flow into the sample versus temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition) will appear as troughs (or peaks, depending on instrument convention).
Data Presentation: Illustrative Thermal Analysis Results
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained for a compound like this compound.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Description |
| Tonset (Decomposition) | ~ 250 °C | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.[14] |
| T5% | ~ 255 °C | The temperature at which 5% of the initial sample mass has been lost. A common metric for comparing stability.[6][14] |
| Tpeak (DTG) | ~ 275 °C | The temperature of the maximum rate of mass loss, indicating the most rapid point of decomposition. |
| Mass Loss (25-300 °C) | ~ 85% | The percentage of mass lost in the primary decomposition step. |
| Residual Mass @ 600 °C | < 5% | The amount of non-volatile residue remaining at the end of the analysis. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Description |
| Melting Point (Tm) | ~ 180 °C | The peak temperature of the endothermic melting transition.[6] |
| Enthalpy of Fusion (ΔHfus) | ~ 25 kJ/mol | The energy required to melt the sample, indicative of crystalline lattice energy. |
| Decomposition Onset (Td) | ~ 245 °C | The temperature at which an exothermic or complex endothermic event associated with decomposition begins. |
| Enthalpy of Decomposition (ΔHd) | Variable | The energy released or absorbed during decomposition; often a broad, complex feature. |
Visualization of Experimental Workflow and Conceptual Pathways
Visual diagrams are essential for understanding complex relationships and workflows. Below are Graphviz diagrams illustrating the experimental process and the conceptual importance of thermal stability.
Caption: Experimental workflow for assessing the thermal stability of a pharmaceutical compound.
Caption: Conceptual pathway illustrating the consequences of thermal instability of an API.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. linseis.com [linseis.com]
- 6. mdpi.com [mdpi.com]
- 7. etamu.edu [etamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 11. youtube.com [youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: A Technical Guide to Putative Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential mechanisms of action and therapeutic targets based on the well-documented activities of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Core Therapeutic Hypothesis: Kinase Inhibition
The primary therapeutic potential of this compound and its analogs is hypothesized to lie in the inhibition of key protein kinases involved in oncogenic signaling pathways. The electron-withdrawing nature of the bromine atom at the 3-position, combined with the methyl group at the 7-position, likely influences the molecule's binding affinity and selectivity for the ATP-binding pockets of various kinases. Investigations into related compounds strongly suggest that the PI3K/AKT/mTOR and c-KIT signaling cascades are primary targets for this class of molecules.
Quantitative Analysis of Related Imidazo[1,2-a]pyridine/pyrimidine Derivatives
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of structurally similar compounds against various cancer cell lines and kinases. This data serves as a benchmark for predicting the potential potency of the titular compound.
| Compound Class | Target Cell Line/Kinase | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | 2 nM | [1] |
| A375 (Melanoma) | 0.14 µM | [1] | |
| HeLa (Cervical Cancer) | 0.21 µM | [1] | |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT (V654A mutant) | Nanomolar range | [2] |
| GIST 430/654 Cells | Nanomolar range | [2] | |
| Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6) | HCC1937 (Breast Cancer) | 45 µM, 47.7 µM |
Putative Signaling Pathway Inhibition
Based on the available evidence for the broader class of imidazo[1,2-a]pyrimidine derivatives, two key signaling pathways are of significant interest as potential targets for this compound.
The PI3K/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key components of this pathway, such as PI3Kα, leading to downstream effects on AKT and mTOR.[1]
The c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is a critical driver in several cancers, including gastrointestinal stromal tumors (GIST).[2] Mutations leading to constitutive activation of c-KIT are common oncogenic events. Patented 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of c-KIT.[2]
Experimental Protocols
The following are representative, detailed protocols for key in vitro assays used to characterize the anticancer effects of kinase inhibitors. These methodologies are based on standard laboratory practices and can be adapted for the evaluation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxic effects.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanism of action.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-c-KIT, anti-c-KIT, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
While further direct experimental validation is required, the existing body of research on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives strongly suggests that this compound holds significant promise as a therapeutic agent, likely acting through the inhibition of key oncogenic kinases such as those in the PI3K/AKT/mTOR and c-KIT signaling pathways. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of its anticancer activity and the elucidation of its precise molecular mechanisms. This guide serves as a foundational resource to stimulate and direct future research and development efforts for this promising class of compounds.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged heterocyclic system. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in contemporary drug discovery and development endeavors.
A Historical Perspective: The Dawn of Imidazo[1,2-a]pyrimidine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyrimidines is rooted in the broader exploration of fused nitrogen-containing heterocycles. The seminal work in this area is widely attributed to the pioneering research on the synthesis of the closely related imidazo[1,2-a]pyridines.
The Tschitschibabin Reaction: A Foundational Approach
The first significant stride towards the synthesis of this class of compounds was the development of the Tschitschibabin (also spelled Chichibabin) reaction. While initially applied to the synthesis of imidazo[1,2-a]pyridines, this method laid the fundamental groundwork for accessing the imidazo[1,2-a]pyrimidine scaffold. The classical Tschitschibabin reaction involves the condensation of a 2-aminoazine, such as 2-aminopyrimidine, with an α-halocarbonyl compound.[1]
This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Modern Synthetic Methodologies: Expanding the Armamentarium
Building upon the foundational principles of the Tschitschibabin reaction, a diverse array of synthetic strategies has been developed over the decades. These modern methods offer improvements in terms of efficiency, substrate scope, and reaction conditions, catering to the demands of contemporary organic synthesis and medicinal chemistry.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A significant advancement in the synthesis of imidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful one-pot, three-component reaction brings together a 2-aminoazine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyrimidine scaffold.[2][3] The GBB reaction is celebrated for its atom economy and the ability to generate a high degree of molecular diversity from readily available starting materials.
The mechanism of the GBB reaction is initiated by the formation of an imine from the 2-aminopyrimidine and the aldehyde. Subsequent attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization, leads to the formation of the fused heterocyclic system.
Microwave-Assisted Synthesis: Accelerating Discovery
The advent of microwave-assisted organic synthesis has revolutionized the preparation of imidazo[1,2-a]pyrimidines. This technology dramatically reduces reaction times, often from hours to minutes, while frequently improving reaction yields and purity profiles.[4][5] Microwave irradiation provides efficient and uniform heating, which can accelerate the rates of the classical condensation and cyclization reactions.
Quantitative Data Summary
To facilitate a comparative analysis of the key synthetic methodologies, the following tables summarize quantitative data from representative examples found in the literature.
| Table 1: Tschitschibabin Reaction and its Modifications | ||||
| 2-Aminopyrimidine Derivative | α-Haloketone | Conditions | Yield (%) | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, reflux, 5 h | 90 | [6] |
| 2-Aminopyrimidine | Various 2-bromoarylketones | Basic alumina (Al2O3), microwave irradiation | High | [4] |
| 2-Aminoimidazole | N-Arylitaconimide | iPrOH, boil, 1 h | Satisfactory | [1] |
| Table 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction | |||||
| 2-Aminoazine | Aldehyde | Isocyanide | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, 60 °C | 86 | [3] |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, 60 °C | 86 | [3] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, 60 °C | 67 | [3] |
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | BF3·MeCN, trimethyl orthoformate | up to 85 | [7] |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MeOH, rt | Moderate | [2] |
| Table 3: Microwave-Assisted Synthesis | |||||
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Microwave Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Phenacyl bromide | H2O-IPA | 100 °C, 5 min | 95 | [5] |
| 6-Methylisocytosine | α-Bromoacetophenones | None | 160 °C, 20 min | High | [4] |
| 2,3-disubstituted imidazo[1,2-a]pyrimidines | Hydrazine hydrate | Ethanol | 120 °C, 10 min | High | [8] |
| 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones | - | Solid-phase | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described.
Protocol 1: General Procedure for the Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine[6]
-
To a round-bottom flask, add 2-aminopyrimidine (10.0 g, 0.105 mol) and 2-bromo-1-phenylethanone (21.0 g, 0.105 mol).
-
Add 150 mL of acetone to the mixture.
-
Stir the reaction mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the filter cake with acetone.
-
Dissolve the obtained solid in 200 mL of 3N dilute hydrochloric acid and reflux with stirring for 1 hour.
-
Cool the solution and adjust the pH to ~8 by the dropwise addition of 15% dilute ammonia.
-
Cool the mixture to room temperature and filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyrimidine as a white solid.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine[3]
-
In a reaction vessel, combine 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (PBA) as a catalyst.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Protocol 3: General Procedure for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines[5]
-
In a microwave-safe reaction vial, combine 2-aminopyridine (1 mmol) and phenacyl bromide (1 mmol).
-
Add a mixture of water and isopropanol (H2O-IPA) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 5 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Perform an extraction and evaporate the solvent from the combined organic layers.
-
Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and reaction sequences, the following diagrams have been generated using the DOT language.
Caption: Mechanism of the Tschitschibabin Reaction.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction.
Caption: General Experimental Workflow for Imidazo[1,2-a]pyrimidine Synthesis.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. chem.msu.ru [chem.msu.ru]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Structural Analogs of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of purine, this scaffold allows for interactions with a multitude of enzymes and receptors, making it a focal point for the design of novel therapeutics. This technical guide provides an in-depth overview of the structural analogs of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a key intermediate and a pharmacologically active molecule in its own right. We will delve into the synthesis, quantitative biological data, and experimental protocols related to its analogs, with a focus on their potential as anticancer and kinase inhibitory agents.
Core Structure and Rationale for Analog Development
The this compound core serves as a versatile template for chemical modification. The bromine atom at the 3-position is a synthetically useful handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of the chemical space around this position. The 7-methyl group also offers a site for modification to probe structure-activity relationships (SAR). The development of structural analogs aims to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.
Synthesis of Structural Analogs
The primary and most classical method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction.[1] This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] For the synthesis of 3-substituted analogs, a common strategy involves the initial formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at the 3-position.
A general synthetic route to 3-aminoimidazo[1,2-a]pyrimidine derivatives, for instance, can be achieved through a one-pot, three-component Groebke-Blackburn-Bienaymé reaction (GBB-3CR).[2]
Experimental Protocol: General Synthesis of 3-Aminoimidazo[1,2-a]pyrimidine Analogs (GBB-3CR)
Materials:
-
Substituted 2-aminopyrimidine
-
Aldehyde
-
Isonitrile
-
Solvent (e.g., Methanol)
-
Catalyst (e.g., Sc(OTf)₃)
Procedure:
-
To a solution of the substituted 2-aminopyrimidine (1.0 eq) in methanol, the corresponding aldehyde (1.0 eq), isonitrile (1.0 eq), and Sc(OTf)₃ (10 mol%) are added.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyrimidine analog.
Biological Activity of Structural Analogs
Structural analogs of this compound have shown significant potential in oncology, particularly as inhibitors of protein kinases. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores have been identified as promising scaffolds for the development of inhibitors targeting various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[3][4][5]
Anticancer Activity
Numerous studies have demonstrated the anticancer activity of imidazo[1,2-a]pyrimidine derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound ID | R1 (C2-position) | R2 (C3-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | 4-Nitrophenyl | 4-Chlorophenylamino | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| 18 | 2,4-Difluorophenyl | 4-Chlorophenylamino | B16F10 (Melanoma) | 14.39 ± 0.04 | [6] |
| 18 | 2,4-Difluorophenyl | 4-Chlorophenylamino | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| 11 | Indole | 4-Chlorophenylamino | MCF-7 (Breast) | 20.47 ± 0.10 | [6] |
| 14 | 4-Tolyl | 4-Chlorophenylamino | B16F10 (Melanoma) | 21.75 ± 0.81 | [6] |
| 4i | Isolongifolene fused | Substituted phenyl | MCF-7 (Breast) | 0.33 ± 0.24 | [7] |
| 4i | Isolongifolene fused | Substituted phenyl | HeLa (Cervical) | 0.52 ± 0.13 | [7] |
| 4i | Isolongifolene fused | Substituted phenyl | HepG2 (Liver) | 3.09 ± 0.11 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Kinase Inhibitory Activity
The imidazo[1,2-a]pyrimidine scaffold is a known hinge-binding motif for many kinases. Analogs of this compound have been investigated as inhibitors of various kinases, including those involved in cancer progression.
| Compound Class | Target Kinase | IC50 | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT | Nanomolar range | [1][9][10] |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt | Sub-micromolar range | [11] |
| Imidazo[1,2-c]pyrimidine derivatives | Syk family kinases | Potent inhibition | [12] |
Signaling Pathway Visualization
Many analogs of this compound exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4][5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine analogs.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrimidine analogs is highly dependent on the nature and position of substituents.
Caption: Key positions for substitution on the imidazo[1,2-a]pyrimidine core influencing biological activity.
For anticancer activity, substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine scaffold have been extensively studied. For example, the presence of a p-chlorophenylamino group at the 3-position and various aryl groups at the 2-position has yielded compounds with potent cytotoxicity against various cancer cell lines.[6] The nature of the substituent on the armed phenyl groups has been shown to determine the extent of antibacterial activity of fused imidazopyridine and imidazopyrimidine derivatives.[12]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive derivatization, leading to the discovery of potent and selective inhibitors of various protein kinases and modulators of key signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Future work should focus on elucidating the detailed mechanisms of action of the most potent analogs and optimizing their pharmacokinetic profiles to advance them into preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine (CAS 375857-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-7-methylimidazo[1,2-a]pyrimidine, with CAS number 375857-62-8, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine class. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous purines, which allows for interaction with a wide range of biological targets. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical and physical properties. Furthermore, it explores the well-documented biological activities and therapeutic potential of the broader imidazo[1,2-a]pyrimidine scaffold, offering insights into the potential applications and avenues for future research for this specific molecule.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below. This data has been aggregated from various chemical supplier databases.
Chemical and Physical Data
| Property | Value |
| CAS Number | 375857-62-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% (supplier dependent) |
| SMILES | CC1=NC2=C(C=N1)N=C(C=N2)Br |
| InChI Key | JBZXFEPGAAWNRG-UHFFFAOYSA-N |
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological activities, including but not limited to:
-
Anticancer: Many imidazo[1,2-a]pyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
Antiviral: The structural resemblance to purines makes this scaffold a candidate for the development of antiviral agents that can interfere with viral replication processes.
-
Antibacterial and Antifungal: Several compounds containing the imidazo[1,2-a]pyrimidine nucleus have demonstrated significant activity against various bacterial and fungal strains.
-
Anti-inflammatory: The inhibition of certain kinases and other inflammatory mediators by imidazo[1,2-a]pyrimidine derivatives has been documented, suggesting their potential in treating inflammatory diseases.
Given the lack of specific biological data for this compound, the known activities of its structural class provide a strong rationale for its investigation in these therapeutic areas.
Experimental Protocols: A Generalized Approach
While specific experimental protocols for this compound are not available in the current body of scientific literature, this section outlines a general synthetic methodology for the imidazo[1,2-a]pyrimidine scaffold and a typical workflow for biological screening.
General Synthesis of Imidazo[1,2-a]pyrimidines
The most common and versatile method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.
Reaction: 2-Aminopyrimidine + α-Halocarbonyl Compound → Imidazo[1,2-a]pyrimidine
Generalized Protocol:
-
Reactant Dissolution: Dissolve the substituted 2-aminopyrimidine (e.g., 2-amino-4-methylpyrimidine for the synthesis of a 7-methyl derivative) in a suitable solvent, such as ethanol or isopropanol.
-
Addition of α-Halocarbonyl: Add the α-halocarbonyl compound (e.g., a brominated aldehyde or ketone) to the solution. For the synthesis of a 3-bromo derivative, a subsequent bromination step is typically required if not incorporated in the initial reactants.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the desired imidazo[1,2-a]pyrimidine.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create a diverse array of substituted imidazo[1,2-a]pyrimidine scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl and heteroaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate.[1][2] For the synthesis of derivatives of 7-methylimidazo[1,2-a]pyrimidine, the 3-bromo substituted precursor serves as an excellent starting material. The electron-deficient nature of the imidazo[1,2-a]pyrimidine ring system can influence the reactivity of the halide, making the optimization of reaction conditions crucial for achieving high yields and purity. Microwave-assisted synthesis has emerged as a valuable technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[3][4]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These parameters are based on established protocols for similar heterocyclic systems and serve as a starting point for optimization.[5][6][7]
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid | 1.2 - 2.0 equivalents |
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G2/XPhos | 0.5 - 5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 or 2:1 v/v) | Degassed prior to use |
| Temperature | 80 - 120 °C (Conventional or Microwave) | Microwave irradiation can significantly reduce reaction times.[3] |
| Reaction Time | 15 min - 24 hours | Dependent on heating method and substrate reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the palladium catalyst. |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-methylimidazo[1,2-a]pyrimidine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-bromo-7-methylimidazo[1,2-a]pyrimidine. This reaction is a powerful tool for the synthesis of N-substituted-7-methylimidazo[1,2-a]pyrimidin-3-amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields. For the synthesis of novel derivatives of the imidazo[1,2-a]pyrimidine core, the Buchwald-Hartwig amination of this compound offers a direct and efficient route to introduce a diverse range of amino functionalities at the 3-position.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation: Reaction Conditions for Analogous Heterocyclic Systems
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical conditions and yields for the amination of structurally related brominated N-heterocycles. This data can serve as a valuable starting point for the optimization of the target reaction.
Table 1: Catalyst and Ligand Screening for the Amination of Brominated N-Heterocycles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 75-90 | Effective for a range of anilines with brominated imidazo[2,1-b][1][2][3]thiadiazole.[3] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 | General conditions for heteroaryl bromides. |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | 85-98 | Highly active catalyst system for various amines.[4] |
| 4 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | 60 | Amination of 2-bromo-6-methylpyridine with a diamine.[5] |
| 5 | Pd(OAc)₂ (5) | XPhos (7.5) | K₃PO₄ | Dioxane | 100 | 16 | ~90 | Optimization for a brominated benzimidazole derivative. |
Table 2: Base and Solvent Effects in Buchwald-Hartwig Amination of Heteroaryl Bromides
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Cs₂CO₃ (2) | Toluene | 110 | 24 | High | A common and effective base for N-heterocycles.[4] |
| 2 | K₃PO₄ (2) | Dioxane | 100 | 16-24 | Good to High | A milder base, suitable for sensitive functional groups. |
| 3 | NaOtBu (1.5) | Toluene | 100 | 4-18 | High | A strong base, often leading to faster reactions.[2] |
| 4 | K₂CO₃ (2) | DMF | 120 | 12 | Moderate | Can be effective but may require higher temperatures. |
| 5 | LiHMDS (1.5) | THF | 80 | 12 | Good | A strong, non-nucleophilic base. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This is a representative procedure and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XantPhos, 2-10 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene, concentration typically 0.1-0.5 M) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-7-methylimidazo[1,2-a]pyrimidin-3-amine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-7-methylimidazo[1,2-a]pyrimidin-3-amines. The provided protocol, based on established procedures for analogous heterocyclic systems, offers a robust starting point for the development of specific synthetic routes. Optimization of the catalyst, ligand, base, and solvent will be crucial for achieving high yields and purity for specific substrate combinations. The versatility of this reaction makes it an invaluable tool for the generation of compound libraries for drug discovery and the development of novel organic materials.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Synthesis of Novel Fluorescent Probes from 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes derived from 3-Bromo-7-methylimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry and materials science, known for its significant biological activities and promising photophysical properties. By functionalizing the 3-position of the 7-methylimidazo[1,2-a]pyrimidine core, a versatile platform for the development of advanced fluorescent probes for bioimaging and sensing applications is unlocked.
The protocols detailed below focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and the Sonogashira coupling for the installation of alkynyl groups. These transformations enable the creation of a diverse library of fluorescent probes with tunable optical properties.
Application Notes
The strategic derivatization of this compound allows for the rational design of fluorescent probes with tailored characteristics. The introduction of various substituents at the 3-position can significantly influence the absorption and emission profiles, quantum yields, and Stokes shifts of the resulting fluorophores.
Key Features and Applications:
-
Tunable Photophysical Properties: The fluorescence emission of 3-substituted-7-methylimidazo[1,2-a]pyrimidines can be modulated from the blue to the red region of the spectrum by judicious selection of the coupling partner. Electron-donating or -withdrawing groups on the appended aryl or alkynyl moieties can fine-tune the intramolecular charge transfer (ICT) characteristics, influencing the emission wavelength and solvatochromic behavior.
-
Bioimaging Probes: Imidazo[1,2-a]pyrimidine derivatives have been successfully employed as fluorescent probes for cellular imaging. Their ability to permeate cell membranes and their potential for targeted localization within specific organelles, such as mitochondria, make them valuable tools for studying cellular processes and dynamics.
-
Sensing Applications: The imidazo[1,2-a]pyrimidine core can be functionalized with specific recognition motifs to create fluorescent sensors for various analytes, including metal ions and biologically relevant small molecules. The binding of the target analyte can induce a change in the fluorescence signal, enabling quantitative detection.
-
Drug Discovery: The inherent biological activity of the imidazo[1,2-a]pyrimidine scaffold, combined with the ability to append diverse functionalities, makes these compounds interesting candidates for the development of theranostic agents, which combine therapeutic and diagnostic capabilities.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-aryl- and 3-alkynyl-7-methylimidazo[1,2-a]pyrimidine derivatives. These protocols are based on established procedures for similar heterocyclic systems and can be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-methylimidazo[1,2-a]pyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-7-methylimidazo[1,2-a]pyrimidine.
Data Presentation: Representative Photophysical Properties of 3-Aryl-imidazo[1,2-a]pyrimidine Analogues
| Compound Analogue | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| 3-Phenyl-imidazo[1,2-a]pyrimidine | 350 | 420 | 0.45 | 70 | [Analogue Data] |
| 3-(4-Methoxyphenyl)-imidazo[1,2-a]pyrimidine | 365 | 450 | 0.62 | 85 | [Analogue Data] |
| 3-(4-Nitrophenyl)-imidazo[1,2-a]pyrimidine | 380 | 510 | 0.15 | 130 | [Analogue Data] |
Note: The data presented in this table is for structurally similar imidazo[1,2-a]pyrimidine derivatives and serves as a representative example. Actual values for 7-methyl substituted analogues may vary.
Mandatory Visualization:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-7-methylimidazo[1,2-a]pyrimidines
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with various terminal alkynes.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-alkynyl-7-methylimidazo[1,2-a]pyrimidine.
Data Presentation: Representative Photophysical Properties of 3-Alkynyl-imidazo[1,2-a]pyrimidine Analogues
| Compound Analogue | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| 3-(Phenylethynyl)-imidazo[1,2-a]pyrimidine | 370 | 440 | 0.55 | 70 | [Analogue Data] |
| 3-((4-Methoxyphenyl)ethynyl)-imidazo[1,2-a]pyrimidine | 385 | 475 | 0.70 | 90 | [Analogue Data] |
| 3-((Trimethylsilyl)ethynyl)-imidazo[1,2-a]pyrimidine | 340 | 405 | 0.30 | 65 | [Analogue Data] |
Note: The data presented in this table is for structurally similar imidazo[1,2-a]pyrimidine derivatives and serves as a representative example. Actual values for 7-methyl substituted analogues may vary.
Mandatory Visualization:
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Application in Cellular Imaging: A Representative Signaling Pathway
Fluorescent probes based on the imidazo[1,2-a]pyrimidine scaffold can be designed to target specific cellular components or respond to changes in the cellular environment. For instance, probes that accumulate in mitochondria can be used to monitor mitochondrial membrane potential, which is a key indicator of cell health and is often altered in cancer cells. A decrease in mitochondrial membrane potential can be an early event in apoptosis (programmed cell death).
Mandatory Visualization:
Caption: A simplified signaling pathway of apoptosis showing the role of mitochondria.
Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 3-Bromo-7-methylimidazo[1,2-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including its potential as a potent inhibitor of various protein kinases.[1] Dysregulation of protein kinase activity is a known driver of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The 3-Bromo-7-methylimidazo[1,2-a]pyrimidine core represents a key starting point for the development of novel kinase inhibitors. The bromine atom at the 3-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of kinase inhibitors utilizing this promising scaffold.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Cmpd 1 | Imidazo[1,2-a]pyrazine | Aurora A | - | 250 | [2] |
| Cmpd 2 | Imidazo[1,2-a]pyrazine | Aurora B | - | 250 | [2] |
| 12k | Imidazo-[1,2-a]-pyrazine | Aurora A | 0.02 (Kd) | 25 (pHH3 inhibition) | [2] |
| 12k | Imidazo-[1,2-a]-pyrazine | Aurora B | 0.03 (Kd) | 25 (pHH3 inhibition) | [2] |
| AP24534 | Imidazo[1,2-b]pyridazine | BCR-ABL | <3 | - | [3] |
| AP24534 | Imidazo[1,2-b]pyridazine | BCR-ABL (T315I) | <3 | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Substituted-7-methylimidazo[1,2-a]pyrimidine Derivatives
This protocol outlines a general synthetic route for the derivatization of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 3-substituted imidazo[1,2-a]pyrimidine derivatives via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent).
-
Add the aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-7-methylimidazo[1,2-a]pyrimidine derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Diagram of the Kinase Assay Workflow:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Synthesized inhibitor compounds
-
Target protein kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of each compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase assay buffer. The final concentrations of each component should be optimized based on the specific kinase.
-
Initiate the reaction by adding the kinase reaction mixture to each well of the assay plate.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. .
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Relevant Signaling Pathways
The imidazo[1,2-a]pyrimidine scaffold has been explored for the inhibition of several key kinase families implicated in cancer, including receptor tyrosine kinases (RTKs) like c-KIT, EGFR, and VEGFR. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of the developed inhibitors.
c-KIT Signaling Pathway
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[4][5] Inhibition of c-KIT can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified c-KIT signaling pathway and the point of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when dysregulated, can lead to uncontrolled cell growth.
Caption: Overview of the EGFR signaling cascade and its inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is central to angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.
Caption: The VEGFR signaling pathway and its therapeutic targeting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | 6840-20-6 [smolecule.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity Screening of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine analogs for their antibacterial activity. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This document outlines the synthesis of novel analogs and the subsequent evaluation of their efficacy against various bacterial strains.
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[3] Heterocyclic compounds, particularly those containing the imidazo[1,2-a]pyrimidine nucleus, have emerged as a promising class of candidates due to their diverse pharmacological profiles.[4][5] Analogs of this compound are of particular interest for synthetic modification to explore their structure-activity relationships (SAR) and identify potent antibacterial agents. This document details the experimental workflow, from synthesis to antimicrobial testing, and provides a framework for data analysis and interpretation.
Data Presentation
The antibacterial activity of synthesized this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes hypothetical MIC values for a series of analogs against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs (µg/mL)
| Compound ID | R-group at C5 | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | ||
| Parent | -H | 64 | 128 |
| Analog 1 | -CH₃ | 32 | 64 |
| Analog 2 | -Cl | 16 | 32 |
| Analog 3 | -F | 8 | 16 |
| Analog 4 | -OCH₃ | 32 | 64 |
| Analog 5 | -NO₂ | >128 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Note: The data presented in this table are illustrative and intended to represent typical results obtained from antibacterial screening of such compounds.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a well-established multi-step reaction sequence. A common method involves the condensation of a substituted 2-aminopyrimidine with an α-haloketone. For the synthesis of the target analogs, a key intermediate is 2-amino-4-methylpyrimidine, which is then elaborated.
Materials:
-
2-amino-4-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Substituted α-bromoacetophenones
-
Ethanol
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
Procedure:
-
Bromination of 2-amino-4-methylpyrimidine: To a solution of 2-amino-4-methylpyrimidine in DMF, add NBS portion-wise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Cyclization Reaction: To the resulting brominated intermediate, add the desired substituted α-bromoacetophenone and sodium bicarbonate. Reflux the mixture in ethanol for 8-12 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure of the synthesized analogs is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antibacterial Activity Screening
The in vitro antibacterial activity of the synthesized analogs is determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Ciprofloxacin (positive control)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a fresh inoculum of each bacterial strain in MHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare stock solutions of the test compounds and ciprofloxacin in DMSO. Perform serial two-fold dilutions in MHB in the 96-well microtiter plates to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (bacteria with ciprofloxacin), a negative control (broth only), and a growth control (bacteria in broth with DMSO, at the same concentration as in the compound wells).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Antibacterial Screening
Caption: Workflow for synthesis and antibacterial screening of analogs.
Diagram 2: Logical Relationship for Structure-Activity Relationship (SAR) Analysis
Caption: Factors influencing the antibacterial activity of analogs.
References
- 1. 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | C7H3BrF3N3 | CID 11391462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 3. Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | 375857-65-1 [smolecule.com]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the efficient synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols herein leverage microwave-assisted organic synthesis to significantly reduce reaction times and potentially increase yields compared to conventional heating methods. The synthesis is presented as a two-step process: the initial formation of the 7-methylimidazo[1,2-a]pyrimidine core, followed by its regioselective bromination at the C3 position. Detailed experimental procedures, data presentation in tabular format, and a graphical workflow are provided to ensure reproducibility and facilitate adoption in a research and development setting.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anxiolytic, anticonvulsant, and anticancer activities. The introduction of a bromine atom at the 3-position of this scaffold provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as rapid heating, enhanced reaction rates, and often improved yields and purities. This application note details a two-step, microwave-assisted synthesis of this compound.
Synthesis Overview
The synthesis of this compound is achieved in two sequential microwave-assisted steps:
-
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyrimidine. This step involves the cyclocondensation of 2-amino-4-methylpyrimidine with chloroacetaldehyde.
-
Step 2: Bromination of 7-methylimidazo[1,2-a]pyrimidine. This step involves the regioselective bromination of the synthesized 7-methylimidazo[1,2-a]pyrimidine at the C3 position using N-Bromosuccinimide (NBS).
Data Presentation
Table 1: Reaction Parameters for the Microwave-Assisted Synthesis of 7-methylimidazo[1,2-a]pyrimidine
| Parameter | Value |
| Reactants | 2-amino-4-methylpyrimidine, Chloroacetaldehyde (50% aq. solution) |
| Solvent | Water |
| Microwave Power | 100 W (or as required to maintain temperature) |
| Temperature | 100 °C |
| Reaction Time | 30 min |
| Purity (crude) | >90% (by LC-MS) |
Table 2: Reaction Parameters for the Microwave-Assisted Bromination of 7-methylimidazo[1,2-a]pyrimidine
| Parameter | Value |
| Reactants | 7-methylimidazo[1,2-a]pyrimidine, N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Microwave Power | 150 W (or as required to maintain temperature) |
| Temperature | 80 °C |
| Reaction Time | 10 min |
| Purity (crude) | >95% (by LC-MS) |
Experimental Protocols
Materials and Equipment
-
2-amino-4-methylpyrimidine
-
Chloroacetaldehyde (50% solution in water)
-
N-Bromosuccinimide (NBS)
-
Water (distilled or deionized)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus
Protocol 1: Microwave-Assisted Synthesis of 7-methylimidazo[1,2-a]pyrimidine
-
Reaction Setup:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-methylpyrimidine (1.0 mmol, 109.13 mg).
-
Add 5 mL of distilled water.
-
Add chloroacetaldehyde (1.2 mmol, 0.15 mL of a 50% aqueous solution).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes with a maximum power of 100 W. Ensure stirring is active throughout the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 7-methylimidazo[1,2-a]pyrimidine.
-
Protocol 2: Microwave-Assisted Bromination of 7-methylimidazo[1,2-a]pyrimidine
-
Reaction Setup:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 7-methylimidazo[1,2-a]pyrimidine (1.0 mmol, 133.15 mg) in 5 mL of anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) to the solution.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 80 °C for 10 minutes with a maximum power of 150 W. Ensure stirring is active throughout the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite (5 mL) to consume any unreacted NBS.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (1 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
-
Mandatory Visualization
Caption: Workflow for the microwave-assisted synthesis of this compound.
Application Notes and Protocols for the Purification of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The purity of this compound is crucial for accurate biological screening and subsequent drug development processes. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
The chemical structure of this compound is presented below:
Chemical Structure:
Note: This is a simplified 2D representation.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, a solvent or a mixture of solvents, is passed through the column. Compounds in the crude mixture with lower polarity will have a weaker interaction with the polar silica gel and will, therefore, elute faster with a less polar mobile phase. Conversely, more polar compounds will interact more strongly with the stationary phase and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the purification of this compound.
3.1. Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60-120 mesh or 230-400 mesh) | Separatory funnel/dropping funnel |
| n-Hexane (ACS grade) | Round bottom flasks |
| Ethyl acetate (ACS grade) | Beakers |
| Dichloromethane (DCM, ACS grade) | Erlenmeyer flasks |
| Methanol (MeOH, ACS grade) | Glass stirring rod |
| TLC plates (silica gel 60 F254) | Spatula |
| Cotton or glass wool | Funnel |
| Sand (optional) | TLC developing chamber |
| UV lamp (254 nm) | |
| Rotary evaporator | |
| Collection tubes/vials |
3.2. Pre-purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, allowing for good separation from impurities.[2]
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the proportion of ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The solvent system that gives the desired Rf for the product spot will be the starting point for the column chromatography mobile phase.
3.3. Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a high hexane/ethyl acetate mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica bed is packed, add a thin layer of sand on top to prevent disturbance during sample and eluent addition.
3.4. Sample Loading
Dry Loading (Recommended): [2]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial mobile phase.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.
3.5. Elution and Fraction Collection
-
Begin elution with the least polar solvent system determined by TLC analysis (e.g., n-hexane/ethyl acetate 95:5).
-
Gradually increase the polarity of the mobile phase. For example:
-
n-Hexane/Ethyl Acetate (95:5)
-
n-Hexane/Ethyl Acetate (90:10)
-
n-Hexane/Ethyl Acetate (80:20)
-
Continue increasing the ethyl acetate concentration as needed.
-
-
Collect the eluate in fractions of equal volume in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain the pure product. Spot the starting material, and several fractions on the same TLC plate to track the separation.
-
Combine the fractions that contain the pure this compound.
3.6. Product Isolation
-
Transfer the combined pure fractions to a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
The following table summarizes the key parameters for the purification process.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm (adjust based on sample amount) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate (e.g., 5% to 50% Ethyl Acetate) |
| Sample Loading Method | Dry Loading |
| TLC Monitoring System | n-Hexane/Ethyl Acetate (e.g., 7:3) |
| Expected Rf of Product | ~0.3 in n-Hexane/Ethyl Acetate (7:3) |
| Detection Method | UV visualization at 254 nm |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[2] |
| Poor separation of spots | The mobile phase is too polar or not selective enough. Column was poorly packed. | Use a less polar mobile phase. Try a different solvent system (e.g., DCM/methanol). Repack the column carefully to avoid channels. |
| Streaking of spots on TLC | The compound might be degrading on the silica gel. The sample is overloaded. | Perform a 2D TLC to check for stability. If unstable, consider using a less acidic stationary phase like alumina.[2] Ensure the sample is not too concentrated when spotted on the TLC plate. |
| Cracks or bubbles in the silica bed | The column was packed improperly or ran dry. | This can lead to poor separation. The column should be repacked. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship between compound polarity and elution order in normal-phase chromatography.
References
Application Note: Large-Scale Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a key intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This document outlines a robust and scalable synthetic procedure, starting from commercially available reagents, and includes comprehensive experimental details, data analysis, and visualizations to aid researchers and drug development professionals in the efficient production of this valuable compound.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] Derivatives of this scaffold have demonstrated potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The specific functionalization of the imidazo[1,2-a]pyrimidine core is crucial for its biological activity. The introduction of a bromine atom at the 3-position, as in this compound, provides a versatile handle for further chemical modifications and the generation of compound libraries for drug discovery.
The classical and most widely employed method for constructing the imidazo[1,2-a]pyrimidine ring system is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] This application note details an optimized, large-scale synthesis of this compound based on this established methodology.
Synthesis Pathway
The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 2-amino-4-methylpyrimidine with a suitable brominating agent. A plausible and efficient approach involves the in-situ formation of an α-halocarbonyl equivalent which then reacts with the aminopyrimidine. For the purpose of this protocol, we will utilize N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a large-scale synthesis, yielding a significant quantity of the target compound.
Materials and Equipment:
-
50 L glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Amino-4-methylpyrimidine | 109.13 | 5.00 kg | 45.81 | ≥98% |
| N-Bromosuccinimide (NBS) | 177.98 | 8.58 kg | 48.21 | ≥98% |
| Acetonitrile (ACN) | 41.05 | 30 L | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup:
-
Ensure the 50 L reactor is clean and dry.
-
Charge the reactor with 2-amino-4-methylpyrimidine (5.00 kg, 45.81 mol) and anhydrous acetonitrile (25 L).
-
Begin stirring the mixture at 150 RPM to ensure good suspension.
-
-
Bromination:
-
In a separate container, dissolve N-Bromosuccinimide (8.58 kg, 48.21 mol) in anhydrous acetonitrile (5 L).
-
Slowly add the NBS solution to the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 30 °C during the addition using the cooling circulator.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
Slowly pour the concentrated mixture into a separate vessel containing ice-cold water (50 L) with vigorous stirring.
-
A precipitate will form. Adjust the pH of the slurry to 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Stir the slurry for 1 hour at room temperature.
-
Collect the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold deionized water (3 x 5 L) and then with a small amount of cold acetonitrile (2 L).
-
-
Drying and Purification:
-
Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Experimental Workflow
References
Troubleshooting & Optimization
overcoming debromination in Suzuki coupling of 3-bromo-imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-imidazo[1,2-a]pyrimidines, with a specific focus on overcoming the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling, and why is it a problem?
A1: Debromination, a form of hydrodehalogenation, is a significant side reaction in Suzuki coupling where the bromine atom on the 3-bromo-imidazo[1,2-a]pyrimidine is replaced by a hydrogen atom. This leads to the formation of the parent imidazo[1,2-a]pyrimidine instead of the desired 3-aryl-imidazo[1,2-a]pyrimidine product, consequently reducing the reaction yield.
Q2: What is the primary mechanism leading to debromination?
A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can arise from the reaction of the palladium complex with various components in the reaction mixture, such as bases, solvents (like alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the imidazo[1,2-a]pyrimidine moiety, resulting in the debrominated byproduct.
Q3: Why are N-heterocyclic compounds like 3-bromo-imidazo[1,2-a]pyrimidine particularly susceptible to debromination?
A3: Electron-deficient heteroaryl halides, including 3-bromo-imidazo[1,2-a]pyrimidines, are more prone to debromination. The nitrogen atoms in the ring system can also coordinate to the palladium catalyst, potentially influencing the reaction pathways and promoting side reactions.
Q4: How can I quickly assess if debromination is the major issue in my reaction?
A4: The most direct way is to analyze the crude reaction mixture by LC-MS or 1H NMR. Look for the mass or characteristic signals of the debrominated product (imidazo[1,2-a]pyrimidine) alongside your starting material and desired product. A significant presence of the debrominated species confirms it as a major competing reaction.
Troubleshooting Guide
Issue: Low yield of the desired 3-aryl-imidazo[1,2-a]pyrimidine with significant formation of the debrominated byproduct.
This guide provides a systematic approach to troubleshoot and minimize debromination.
Step 1: Catalyst and Ligand Optimization
The choice of catalyst and ligand is critical in suppressing debromination. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over the debromination pathway.
-
Recommendation: Switch from traditional catalysts like Pd(PPh₃)₄ to more advanced systems. Buchwald-type ligands and their corresponding pre-catalysts are highly recommended.
-
Actionable Advice:
-
Employ a catalyst system like XPhos Pd G2 or XPhos Pd G3 in combination with an additional equivalent of the XPhos ligand.[1]
-
Consider other bulky, electron-rich ligands such as SPhos.
-
Step 2: Base Selection
The choice and amount of base can significantly influence the extent of debromination. Stronger bases can sometimes promote the formation of Pd-H species.
-
Recommendation: Use a milder inorganic base.
-
Actionable Advice:
-
Switch from strong bases like alkoxides (e.g., NaOtBu) to weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Avoid using a large excess of the base; typically, 2-3 equivalents are sufficient.
-
Step 3: Solvent System Modification
Protic solvents can be a source of protons for the formation of the debrominated byproduct.
-
Recommendation: Utilize aprotic or aqueous-aprotic solvent systems.
-
Actionable Advice:
-
If using an alcohol-based solvent, consider switching to an aprotic solvent like 1,4-dioxane, THF, or toluene, often in a mixture with water.
-
An ethanol/water mixture has been shown to be effective in some cases, suggesting that the optimal solvent system can be substrate-dependent and requires screening.[1]
-
Step 4: Temperature and Reaction Time Control
Higher temperatures and longer reaction times can sometimes favor side reactions.
-
Recommendation: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
Actionable Advice:
-
Consider using microwave irradiation, which can significantly reduce reaction times and, in some cases, completely suppress debromination.[1] A temperature of 135°C for 40 minutes under microwave conditions has proven highly effective for a similar substrate.[1]
-
If using conventional heating, aim for the lower end of the effective temperature range (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Data Presentation
The following tables summarize quantitative data from a study on the Suzuki coupling of a closely related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which provides valuable insights into overcoming debromination.
Table 1: Effect of Catalyst and Ligand on Product vs. Debromination Ratio
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Desired Product (%) | Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 9 | 91 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 17 | 83 |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 17 | 83 |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 18 | 82 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 0.67 | 91 | 0 |
Data adapted from a study on a similar heterocyclic system and is intended to be representative.[1]
Table 2: Effect of Solvent and Heating Method
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) & Method | Desired Product (%) | Debrominated Product (%) |
| 1 | XPhosPdG2/XPhos | K₂CO₃ (2) | Dioxane/H₂O | 110 (Conventional) | 17 | 83 |
| 2 | XPhosPdG2/XPhos | K₂CO₃ (2) | EtOH/H₂O | 110 (Conventional) | 45 | 55 |
| 3 | XPhosPdG2/XPhos | K₂CO₃ (2) | EtOH/H₂O | 135 (Microwave) | 91 | 0 |
Data adapted from a study on a similar heterocyclic system and is intended to be representative.[1]
Experimental Protocols
Optimized Protocol for the Suzuki Coupling of 3-Bromo-imidazo[1,2-a]pyrimidine Analogues (Microwave-Assisted)
This protocol is adapted from a successful procedure for a structurally similar substrate and is recommended as a starting point for the Suzuki coupling of 3-bromo-imidazo[1,2-a]pyrimidines.[1]
Materials:
-
3-Bromo-imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add 3-bromo-imidazo[1,2-a]pyrimidine, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 135°C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-a]pyrimidine.
Mandatory Visualizations
Caption: Competing pathways: Suzuki coupling vs. Debromination.
Caption: Troubleshooting workflow for debromination.
References
Technical Support Center: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My cyclization reaction to form the 7-methylimidazo[1,2-a]pyrimidine intermediate is low-yielding and produces a significant amount of dark, insoluble tar. What's causing this and how can I fix it?
A1: This is a common issue primarily caused by the instability of the bromoacetaldehyde reagent, which readily polymerizes under reaction conditions.
Root Causes & Solutions:
-
Reagent Instability: Bromoacetaldehyde is unstable and prone to self-polymerization.
-
Solution: Instead of using bromoacetaldehyde directly, use its more stable precursor, bromoacetaldehyde diethyl acetal . The aldehyde can be generated in situ under acidic conditions during the reaction, which minimizes its concentration and reduces polymerization.
-
-
Reaction Conditions: High temperatures or prolonged reaction times can accelerate the decomposition and polymerization of the aldehyde.
-
Solution: Maintain careful temperature control. The reaction is typically performed at reflux in a solvent like ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.
-
Recommended Protocol Adjustment:
Instead of adding bromoacetaldehyde directly, add bromoacetaldehyde diethyl acetal to a solution of 2-amino-4-methylpyrimidine in ethanol, followed by the addition of an acid (e.g., aqueous HBr) to facilitate both the deprotection of the acetal and the subsequent cyclization.
Q2: During the bromination step, my final product is contaminated with a significant amount of unreacted 7-methylimidazo[1,2-a]pyrimidine starting material. How can I drive the reaction to completion?
A2: Incomplete bromination is typically an issue of reagent stoichiometry or reaction time. The C-3 position of the imidazo[1,2-a]pyrimidine core is electron-rich and highly susceptible to electrophilic attack, but the reaction still requires optimal conditions.[1]
Troubleshooting Steps:
-
Stoichiometry: Using a sub-stoichiometric amount of the brominating agent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of N-Bromosuccinimide (NBS). This ensures there is enough reagent to react with all the starting material without promoting significant side reactions.
-
-
Reaction Time & Temperature: The reaction may be too slow at room temperature or may not have been allowed to run long enough.
-
Solution: Monitor the reaction closely using TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can increase the rate. However, be cautious as excessive heat can lead to side products.
-
Q3: My final product's NMR spectrum shows evidence of a di-brominated species. How can I improve the selectivity for mono-bromination at the C-3 position?
A3: The formation of di-brominated products occurs when the brominating conditions are too harsh or when an excessive amount of the brominating agent is used. While the C-3 position is the most reactive, other positions can be brominated under forcing conditions.
Strategies for Improving Selectivity:
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a very strong brominating agent and can lead to over-bromination.[1]
-
Control of Stoichiometry: Using a large excess of the brominating agent will inevitably lead to multiple brominations.
-
Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of NBS. It is often best to add the NBS portion-wise to the reaction mixture to maintain a low concentration, which favors mono-substitution.
-
Table 1: Effect of Brominating Agent on Selectivity
| Brominating Agent | Equivalents | Typical Conditions | Expected Outcome |
| NBS | 1.05 - 1.1 | DCM or ACN, Room Temp | High selectivity for C-3 mono-bromination |
| Br₂ | > 1.0 | Various solvents | Increased risk of di-bromination and other side reactions |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent and reliable method is a two-step synthesis.[1]
-
Tschitschibabin Cyclization: Condensation of 2-amino-4-methylpyrimidine with bromoacetaldehyde (often generated in situ from its diethyl acetal) to form the 7-methylimidazo[1,2-a]pyrimidine core.[3]
-
Electrophilic Bromination: Regioselective bromination of the core at the C-3 position using N-Bromosuccinimide (NBS).[1]
Q: Why is the C-3 position preferentially brominated?
A: The C-3 position of the imidazo[1,2-a]pyrimidine ring system is electron-rich due to the electronic contributions from the nitrogen atoms in the fused rings. This makes it the most nucleophilic carbon and thus highly susceptible to electrophilic attack by agents like NBS.[1]
Q: What analytical techniques are best for monitoring the reaction and identifying impurities?
A:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress for both the cyclization and bromination steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the desired product and any side products (e.g., unreacted starting material, di-brominated species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the final structure and identifying the regiochemistry of bromination. The disappearance of the C-3 proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
Experimental Protocols
Protocol 1: Synthesis of 7-methylimidazo[1,2-a]pyrimidine (Intermediate)
-
To a solution of 2-amino-4-methylpyrimidine (1.0 eq.) in absolute ethanol (approx. 0.2 M solution), add bromoacetaldehyde diethyl acetal (1.1 eq.).
-
Add 48% aqueous hydrobromic acid (HBr) (1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting aminopyrimidine is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (DCM) or chloroform (CHCl₃) (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve 7-methylimidazo[1,2-a]pyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).
-
Cool the solution in an ice bath to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Synthetic pathway and key side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 2. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine and related derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, consider a moderate increase in temperature. Refluxing in solvents like ethanol or acetonitrile can sometimes improve yields.[1] - Conversely, if side product formation is high, running the reaction at room temperature or even lower may be beneficial.[1] |
| Incorrect Solvent Choice | - The choice of solvent can significantly impact the reaction outcome. Solvents such as dichloromethane (DCM), acetone, methanol, and ethanol have been used.[1][2] - A screening of different solvents is recommended to find the optimal one for your specific substrates. For a similar synthesis, DCM at room temperature provided a 75% yield, which was superior to acetone, methanol, and ethanol under reflux.[1] |
| Decomposition of Starting Materials or Product | - Ensure the purity of your starting materials, 2-amino-4-methylpyrimidine and the brominating agent/α-bromoketone. - Minimize reaction time where possible. Prolonged reaction times, especially at elevated temperatures, can lead to degradation. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, a slight excess of one reagent (typically the α-bromoketone) may be added cautiously. |
| Catalyst Issues (if applicable) | - While many syntheses are catalyst-free[2], some protocols may use a catalyst like basic alumina (Al2O3), especially under microwave conditions.[3] Ensure the catalyst is active and used in the correct amount. |
Issue 2: Formation of Regioisomers
A common challenge in the synthesis of substituted imidazo[1,2-a]pyrimidines is the formation of unwanted regioisomers.[1][2] For example, the reaction of an unsymmetrical α-bromoketone with 2-aminopyrimidine can lead to two different isomers.[1][2]
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomer Formation | - Solvent and Temperature Optimization: The regioselectivity can be highly dependent on the reaction conditions. A systematic screening of solvents and temperatures is crucial. - Continuous Flow Chemistry: This technique has been shown to improve regioselectivity towards the desired 3-amino regioisomer in a related synthesis, with the added benefit of shorter reaction times.[4] |
| Nature of Starting Materials | - The electronic and steric properties of the substituents on both the 2-aminopyrimidine and the α-halocarbonyl compound influence the regiochemical outcome. While not easily changed for the target molecule, this is a key consideration in analog synthesis. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize the stoichiometry of your reactants. A 1:1 molar ratio is a common starting point.[1] - Consider a work-up procedure that removes unreacted 2-aminopyrimidine, which is basic, with a dilute acid wash. |
| Formation of Closely Eluting Impurities | - Chromatography Optimization: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for column chromatography to achieve better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyrimidine core?
A1: The most classical and widely used method is the Tschitschibabin reaction.[5] This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[6]
Q2: How can I prepare the α-halocarbonyl reactant for the synthesis?
A2: Often, the α-halocarbonyl compound is generated in situ. For instance, a ketone can be reacted with a brominating agent like N-Bromosuccinimide (NBS) immediately before the addition of the 2-aminopyrimidine.[1][2] This avoids the need to isolate the potentially unstable α-bromoketone.
Q3: Are there alternative synthesis strategies to the Tschitschibabin reaction?
A3: Yes, multicomponent reactions are a modern and efficient alternative. These reactions, where multiple starting materials are combined in a single step, can offer advantages such as operational simplicity, high yields, and avoidance of toxic catalysts.[2] Microwave-assisted synthesis, sometimes in solvent-free conditions with a catalyst like Al2O3, has also been shown to be effective.[3]
Q4: My reaction is very slow. How can I speed it up without generating more side products?
A4: Microwave irradiation can significantly reduce reaction times.[3] Alternatively, a modest increase in temperature or screening for a more suitable solvent could enhance the reaction rate.[1] Continuous flow synthesis has also been reported to decrease reaction times while improving selectivity.[4]
Q5: How do I confirm the correct regiochemistry of my final product?
A5: Unambiguous structure determination is typically achieved using advanced NMR techniques, such as 2D NMR (HMBC, HSQC), in addition to standard 1H and 13C NMR.[1][2] High-Resolution Mass Spectrometry (HRMS) is also used for confirmation.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyrimidines via In Situ Bromination (adapted from literature) [1][2]
-
To a solution of the starting ketone (e.g., 4-methylacetophenone, 1 mmol) in a suitable solvent (e.g., Dichloromethane (DCM), 10 mL), add N-Bromosuccinimide (NBS) (1 mmol) at room temperature.
-
Stir the mixture until the bromination is complete (monitor by TLC).
-
Add 2-amino-4-methylpyrimidine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound.
Protocol 2: Microwave-Assisted Synthesis (adapted from literature) [3]
-
In a microwave-safe vial, combine the α-bromoketone (1 mmol), 2-amino-4-methylpyrimidine (1 mmol), and basic alumina (Al2O3, specify amount).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time.
-
After cooling, extract the product with a suitable solvent.
-
Filter off the catalyst and concentrate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Data Summary
Table 1: Effect of Solvent and Temperature on Imidazo[1,2-a]pyrimidine Synthesis Yield (Example System) [1]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Acetone | Room Temp. | 24 | 25 |
| 2 | Methanol | Reflux | 6 | 45 |
| 3 | Ethanol | Reflux | 6 | 52 |
| 4 | Acetic Acid | Reflux | 4 | 48 |
| 5 | DCM | Room Temp. | 6.75 | 75 |
| 6 | DCM | Reflux | 2.5 | 65 |
| 7 | Acetonitrile | Reflux | 6 | 55 |
Data adapted from a representative synthesis of a 3-aroyl-2-methylimidazo[1,2-a]pyrimidine.[1]
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis problems.
Caption: Illustration of potential regioisomer formation during synthesis.
References
- 1. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
- 2. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Heteroaryl Bromides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the palladium-catalyzed Buchwald-Hartwig amination of heteroaryl bromides.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation. What are the primary things to check?
A: When there is a complete lack of reactivity, the issue often lies with the fundamental components of the reaction setup. Here are the initial checks to perform:
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed.[1][2]
-
Catalyst Activity: The palladium source and ligand are critical. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][3] Issues can arise from:
-
Precatalyst Quality: Palladium precatalysts can degrade over time. Using a fresh bottle or a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can be more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.[4]
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Ensure they have been stored and handled under inert conditions.
-
-
Reagent Quality:
-
Solvent Anhydrousness: Use dry, anhydrous solvents, as water can interfere with the reaction, although in some cases, small amounts of water can be tolerated or even beneficial.[1][2]
-
Base Quality: The base, typically a strong one like sodium tert-butoxide (NaOtBu), is crucial.[5] Ensure it is a fine powder and has not been passivated by atmospheric CO₂ or moisture. Use a fresh bottle or a freshly opened container from a glovebox.
-
Q2: My reaction yield is very low. How can I improve it?
A: Low yields in the amination of heteroaryl bromides are a common issue, often related to the specific nature of the heteroaryl substrate.
-
Catalyst, Ligand, and Base Combination: The choice of these three components is interdependent and substrate-specific. Heteroaryl substrates can be challenging due to their electronic properties and ability to coordinate to the palladium center, which can act as a catalyst poison.[6][7]
-
Ligand Choice: Sterically hindered, electron-rich biaryl phosphine ligands are often required. Ligands like XPhos, RuPhos, and BrettPhos have shown great success with challenging heteroaryl halides.[8] The choice of ligand can also minimize side reactions like reductive dehalogenation.[3]
-
Base Strength: Strong bases like NaOtBu or LHMDS are standard.[9][10] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures or longer reaction times.[3]
-
-
Solvent Effects: The solvent influences the solubility of the base and the catalytic species. Toluene and dioxane are common choices.[1][10] For certain substrates, ethereal solvents like THF or CPME may offer better results.[10] Poor solubility of any reagent is a frequent cause of reaction failure.[10]
-
Temperature and Reaction Time: These reactions are typically heated, often between 80-110 °C.[1][11] If you observe low conversion, increasing the temperature or extending the reaction time may help. Monitor the reaction by TLC or LC-MS to track progress and identify potential decomposition.[1]
Q3: I'm observing significant hydrodehalogenation (reduction of the C-Br bond). How can I suppress this side reaction?
A: Hydrodehalogenation is a competitive pathway where the aryl halide is reduced instead of coupled. This is often exacerbated when using primary amines.[9]
-
Optimize the Ligand: The ligand plays a crucial role in preventing this side reaction. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the undesired β-hydride elimination that leads to hydrodehalogenation.[3][9]
-
Choice of Base and Amine: The combination of a bulky base and the amine can influence the rate of the productive pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Q4: My heteroaryl bromide is electron-deficient (e.g., bromopyrimidine). What special considerations are needed?
A: Electron-deficient heteroaryl bromides are generally more reactive towards oxidative addition, which is a positive factor. However, the resulting heteroarylpalladium intermediates can be more susceptible to side reactions. The product, an electron-rich aminopyrimidine, can also act as a ligand and inhibit the catalyst. Careful selection of a bulky ligand like XPhos or RuPhos can help shield the metal center and promote the desired coupling.[8]
Q5: My heteroaryl bromide is electron-rich (e.g., bromothiophene). What challenges might I face?
A: Electron-rich heteroaryl bromides can be challenging due to a slower rate of oxidative addition to the Pd(0) center.[3] Additionally, these heterocycles can coordinate strongly to the palladium catalyst, leading to deactivation.[6]
-
Use Electron-Rich Ligands: Highly electron-donating ligands can increase the electron density on the palladium, facilitating the oxidative addition step.[8]
-
Higher Temperatures: Increased reaction temperatures may be required to drive the oxidative addition forward.
-
Use a Pre-catalyst: Using a well-defined Pd-precatalyst can ensure the efficient generation of the active catalytic species needed for these challenging substrates.[4]
Quantitative Data Summary
Optimizing a Buchwald-Hartwig amination often requires screening several parameters. The following tables provide a summary of conditions for the amination of 2-bromopyridine derivatives as a representative heteroaryl bromide.
Table 1: Effect of Ligand and Base on the Amination of 2-Bromopyridine with Morpholine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 |
| Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 75 |
Data compiled for illustrative purposes based on trends reported in the literature.[8][12]
Table 2: Conditions for Amination of 2-Bromopyridines with Volatile Amines
| Heteroaryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 98 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 95 |
| 2-Bromo-4-methylpyridine | Methylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 75 |
This data highlights a specific protocol developed for volatile amines in sealed tubes.[5][13]
Detailed Experimental Protocol
This section provides a general, representative procedure for the Buchwald-Hartwig amination of a heteroaryl bromide.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)[1]
-
Phosphine ligand (e.g., RuPhos, 1.5-10 mol%)[1]
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[1]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.[1]
-
Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation if necessary.[1]
-
Substrate Addition: Add the heteroaryl bromide (if solid) followed by the amine (if liquid or as a solution). If the amine is volatile or gaseous, it should be added as a solution or bubbled through the reaction mixture before sealing the vessel tightly.[1][13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][11]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. For some reactions, filtering through a pad of Celite to remove palladium residues is recommended before aqueous workup.[1][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of heteroaryl bromides.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with brominated heterocyclic compounds?
A1: Common impurities include unreacted starting materials, over-brominated or poly-brominated side products, and regioisomers formed during the bromination reaction.[1] Additionally, degradation products resulting from the instability of the C-Br bond under certain conditions can also be present. For instance, debromination to the corresponding protonated heterocycle is a known issue.[2]
Q2: My brominated heterocyclic compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Decomposition on silica gel can be attributed to the acidic nature of standard silica gel, which can catalyze the removal of the bromine atom (debromination) or other acid-sensitive functional groups in your molecule.[3] To mitigate this, you can use deactivated or neutralized silica gel. Pre-treating the silica with a base, such as triethylamine in the eluent, can also help neutralize active sites. Alternatively, using a different stationary phase like alumina or florisil might be a viable option.[4]
Q3: I'm observing "oiling out" instead of crystal formation during the recrystallization of my brominated heterocycle. What should I do?
A3: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent, the cooling process is too rapid, or there are significant impurities present.[5] To address this, try using a less polar solvent or a solvent mixture. Slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath can promote crystal formation.[6] If impurities are the cause, a preliminary purification step, such as a quick filtration through a plug of silica, might be necessary.
Q4: How can I confirm the purity of my final brominated heterocyclic compound?
A4: A multi-technique approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting non-volatile impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the molecular weight of your compound.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can be used for quantitative analysis (qNMR) against an internal standard.[9]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column. | - The chosen eluent is not polar enough. - The compound has decomposed on the silica gel. - The compound is very polar and strongly adsorbed. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel using a 2D TLC. - Consider using a more polar stationary phase like reversed-phase silica or alumina. - Flush the column with a very polar solvent (e.g., methanol or a mixture containing a small amount of acetic acid or ammonia, depending on the compound's nature). |
| Co-elution of the product with impurities. | - The chosen eluent system does not provide sufficient resolution. - The column was overloaded with the crude product. | - Optimize the eluent system using TLC with different solvent mixtures. - Use a shallower solvent gradient during elution. - Use a longer column or a stationary phase with a smaller particle size. - Reduce the amount of crude product loaded onto the column. |
| Debromination of the product on the column. | - Acidic sites on the silica gel are catalyzing the C-Br bond cleavage. - The compound is inherently unstable to silica gel. | - Use neutralized silica gel or add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. - Consider using a less acidic stationary phase like alumina or florisil. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Streaking or tailing of the product band. | - The compound is sparingly soluble in the eluent. - The column was not packed properly. - Interaction with acidic sites on the silica gel. | - Choose an eluent system in which your compound is more soluble. - Ensure the column is packed uniformly without any cracks or channels. - Add a modifier to the eluent to reduce strong interactions (e.g., a small amount of a more polar solvent or a base/acid). |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not a good solvent for the compound, even at high temperatures. - The amount of solvent is insufficient. | - Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. - Gradually add more hot solvent until the compound dissolves completely. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated, and crystallization has not been initiated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The cooling process is too fast. - The boiling point of the solvent is higher than the melting point of the compound. - The presence of significant impurities lowers the melting point of the mixture. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Choose a solvent with a lower boiling point. - Try to remove some impurities by a pre-purification step (e.g., washing the crude solid with a solvent in which the impurities are soluble but the product is not). |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the solution in an ice bath to minimize the solubility of the product. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider using a two-solvent system where the compound is very soluble in one solvent and poorly soluble in the other. |
Experimental Protocols
Protocol 1: Purification of a Brominated Pyridine Derivative by Column Chromatography
This protocol describes a general procedure for the purification of a moderately polar brominated pyridine derivative.
Materials:
-
Crude brominated pyridine derivative
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column. If debromination is a concern, add 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified brominated pyridine derivative.
Protocol 2: Purification of a Brominated Indole Derivative by Recrystallization
This protocol outlines a general procedure for the purification of a solid brominated indole derivative.
Materials:
-
Crude brominated indole derivative
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the solvent in which it is more soluble, and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove residual solvent.
Data Presentation
The following table provides a hypothetical comparison of purification methods for a generic brominated heterocyclic compound. Actual results will vary depending on the specific compound and impurities.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography (Standard Silica) | 85% | 95% | 70% | Some debromination observed. |
| Column Chromatography (Neutralized Silica) | 85% | 98% | 85% | Minimal debromination. |
| Recrystallization (Ethanol/Water) | 85% | 99% | 65% | Effective for removing polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 97% | 75% | Good for removing non-polar impurities. |
Visualizations
Caption: A general workflow for the purification of brominated heterocyclic compounds.
Caption: A troubleshooting decision tree for column chromatography of brominated heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Imidazo[1,2-a]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki coupling of imidazo[1,2-a]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of imidazo[1,2-a]pyrimidines, with a focus on problems related to catalyst loading and activity.
Q1: My reaction shows low or no conversion of the starting material. How can I determine if the issue is with the catalyst loading?
A1: Low or no conversion can stem from several factors, with catalyst activity and loading being critical. Here’s a systematic approach to troubleshoot this issue:
-
Verify Catalyst Activity: The active catalytic species for Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. To confirm your catalyst's activity, run a control reaction with a known, highly reactive substrate pair, such as bromobenzene and phenylboronic acid. If this reaction also fails, your catalyst is likely inactive and should be replaced.
-
Systematically Increase Catalyst Loading: If the control reaction is successful, the issue may be insufficient catalyst for your specific substrate. Increase the catalyst loading incrementally. For challenging couplings involving heteroaryl chlorides, higher catalyst loadings may be necessary.
-
Check for Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation.[1] This is a common issue with nitrogen-containing heterocycles.[1] If you suspect catalyst poisoning, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or using a pre-formed palladium precatalyst.[1]
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid. Is this related to the catalyst?
A2: Yes, the formation of side products can be influenced by the state of the catalyst and the reaction conditions.
-
Homocoupling: This side reaction, which forms a symmetrical biaryl from the coupling of two boronic acid molecules, is often promoted by the presence of oxygen, which can also deactivate your catalyst.[1] Additionally, if Pd(II) species are present without being efficiently reduced to Pd(0), they can mediate this unwanted reaction.[1]
-
Dehalogenation: The replacement of the halogen on your imidazo[1,2-a]pyrimidine with a hydrogen atom can also occur.
-
Solution: Optimizing the reaction conditions by screening different bases and solvents can help favor the desired cross-coupling pathway.[2]
-
Q3: My reaction starts well but seems to stall before completion. What could be the cause?
A3: Reaction stalling can be a sign of catalyst decomposition over the course of the reaction.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and is often associated with failed or stalled reactions.[2] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of imidazo[1,2-a]pyrimidines?
A1: A typical starting point for catalyst loading in Suzuki couplings is in the range of 1-5 mol% of the palladium source.[5] However, for challenging substrates like heteroaryl chlorides, a higher initial loading might be necessary. Optimization is key, and in some cases, catalyst loading can be significantly reduced, even to parts per million (ppm) levels for highly efficient systems.[6]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalytic activity, allowing for lower catalyst loadings, especially for less reactive aryl chlorides.[2]
Q3: When should I consider using a palladium precatalyst?
A3: Palladium precatalysts are designed to generate the active Pd(0) species more reliably and efficiently than simple Pd(II) salts. They are particularly useful when dealing with substrates that are sensitive to the conditions required for in situ reduction of Pd(II) or when catalyst deactivation is a concern. Using a precatalyst can often lead to more reproducible results and may allow for lower catalyst loadings.[7]
Q4: Can microwave irradiation help in optimizing catalyst loading?
A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing Suzuki couplings. The rapid heating can significantly shorten reaction times, which can minimize catalyst decomposition and side reactions.[3][4] This can lead to higher yields with lower catalyst loadings compared to conventional heating methods.[3]
Q5: What are the key signs of catalyst deactivation in my reaction?
A5: Key signs of catalyst deactivation include:
-
Low or no product formation despite using a previously reliable protocol.
-
The reaction stalling before the starting material is fully consumed.
-
The formation of a black precipitate (palladium black).[2]
-
Inconsistent results between batches.
If you observe these signs, it is crucial to re-evaluate the purity of your reagents and solvents, the effectiveness of your degassing procedure, and the activity of your palladium source.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of a Halogenated Imidazo[1,2-a]pyridine Derivative
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | PdCl₂ | BINAP | K₂CO₃ | DMF | 120 (MW) | - | 21 |
Data adapted from a study on a related imidazo[1,2-a]pyridine system, demonstrating an initial screening approach.
Table 2: Optimization of Catalyst Loading for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | 100 | 15 | - |
| 2 | 2 | 100 | 15 | - |
| 3 | 1 | 100 | 15 | - |
| 4 | 0.5 | 100 | 15 | 81 |
| 5 | 0.1 | 100 | 15 | - |
| 6 | 0.05 | 100 | 15 | - |
This data for a dichloropyrimidine substrate highlights how catalyst loading can be significantly optimized under microwave conditions.[3]
Table 3: Conditions for Microwave-Assisted Suzuki Coupling of 6-Chloroimidazo[1,2-a]pyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Conversion/Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 15 min | Total Conversion |
This example on the closely related imidazo[1,2-a]pyridine scaffold shows that Pd(PPh₃)₄ can be highly effective under microwave irradiation.
Experimental Protocols
General Protocol for Catalyst Screening in Suzuki Coupling of Halo-imidazo[1,2-a]pyrimidines
This protocol provides a starting point for screening various palladium catalysts and ligands to identify the optimal system for your specific imidazo[1,2-a]pyrimidine substrate.
-
Reagent Preparation:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the halo-imidazo[1,2-a]pyrimidine (1.0 equiv.), the arylboronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
In separate vials, prepare stock solutions of the desired palladium catalysts and ligands in an appropriate anhydrous solvent (e.g., dioxane, THF, or DMF).
-
-
Reaction Setup:
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the degassed solvent to the reaction vessel.
-
Add the appropriate amounts of the catalyst and ligand stock solutions to achieve the desired mol%.
-
-
Reaction Execution:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).
-
Microwave Heating: Place the sealed vial in the microwave reactor and heat to the target temperature (e.g., 100-150 °C) for the specified time (e.g., 10-40 minutes).[4]
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by techniques such as TLC, LC-MS, or ¹H NMR to determine conversion and the presence of side products.
-
Purify the desired product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low conversion issues.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
preventing beta-hydride elimination in amination of 3-bromo-heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 3-bromo-heterocycles, with a focus on preventing the common side reaction of beta-hydride elimination.
Troubleshooting Guide
Issue: Low yield of the desired aminated heterocycle and significant formation of the hydrodehalogenated side-product.
This is a classic symptom of competitive β-hydride elimination. The following steps can help you troubleshoot and optimize your reaction.
1. Catalyst and Ligand Selection
-
Question: My reaction is producing a lot of the reduced heterocycle. What is the first thing I should change?
-
Answer: The choice of ligand is critical in suppressing β-hydride elimination. The primary goal is to accelerate the rate of C-N reductive elimination relative to β-hydride elimination.
-
Strategy 1: Increase Ligand Steric Bulk. Bulky ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, BrettPhos), can promote reductive elimination.[1]
-
Strategy 2: Employ Bidentate Ligands. Chelating bidentate phosphine ligands like BINAP and DDPF can prevent the formation of a vacant coordination site on the palladium center, which is necessary for β-hydride elimination to occur.[2][3]
-
Strategy 3: Consider Ligand Electronics. Less electron-rich biaryl phosphine ligands can increase the rate of C-N reductive elimination by making the palladium center more electrophilic.[1]
-
2. Base Selection
-
Question: Could the base be the cause of my problems?
-
Answer: Yes, the choice of base is crucial, especially when dealing with base-sensitive heterocycles.
-
Strategy 1: Use Weaker Bases. For heterocycles prone to decomposition with strong bases (like some electron-rich five-membered rings), switching from a strong base like NaOtBu to a weaker one such as K₂CO₃ or K₃PO₄ can be beneficial.[4]
-
Strategy 2: Optimize Base Strength. If a weaker base is not effective in promoting the reaction, a base of intermediate strength might be required to prevent substrate decomposition while still facilitating amination.
-
3. Reaction Temperature
-
Question: I am running my reaction at high temperatures. Could this be promoting β-hydride elimination?
-
Answer: Higher temperatures can sometimes favor β-hydride elimination. If you are observing a significant amount of the reduced side-product, consider lowering the reaction temperature. Optimization may be required to find a balance between a reasonable reaction rate and minimizing the side reaction.
4. Solvent Choice
-
Question: Does the solvent play a role in β-hydride elimination?
-
Answer: The polarity of the solvent can influence the reaction outcome. Less polar solvents like toluene and dioxane are commonly used and can be effective in minimizing side reactions.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is β-hydride elimination and why is it a problem in the amination of 3-bromo-heterocycles?
-
A1: β-hydride elimination is a common decomposition pathway in palladium-catalyzed cross-coupling reactions.[6] It occurs when a palladium-amido intermediate, which is on the path to the desired product, instead eliminates a palladium-hydride species and an imine.[7] The palladium-hydride can then reduce another molecule of the 3-bromo-heterocycle to the corresponding dehalogenated heterocycle, leading to a lower yield of the desired aminated product.[1]
-
Q2: Are certain heterocycles more prone to β-hydride elimination?
-
A2: Yes, electron-rich five-membered heterocycles can be more challenging. Their increased electron density can make the reductive elimination step slower, allowing more time for β-hydride elimination to occur. Additionally, the heteroatoms in these rings can coordinate to the palladium center, potentially deactivating the catalyst.
-
Q3: How can I confirm that the hydrodehalogenated side-product is indeed from β-hydride elimination?
-
A3: While spectroscopic identification (e.g., GC-MS, NMR) of the side-product is the primary method, isotopic labeling studies can provide definitive proof. For example, using a deuterated amine nucleophile would result in the incorporation of deuterium into the reduced arene product if the mechanism is β-hydride elimination.[1]
-
Q4: Can the structure of the amine coupling partner influence the extent of β-hydride elimination?
-
A4: Yes. Primary amines can be more challenging than secondary amines in some systems due to a greater tendency to form catalytically inactive palladium bis(amine) complexes.[3] Additionally, the steric hindrance of the amine can affect the rate of transmetalation and subsequent steps.
Data Presentation
The choice of ligand can have a significant impact on the ratio of the desired amination product to the hydrodehalogenated side-product. The following table summarizes the results for the amination of various bromo- and chloro-thiophenes with different ligands.
| Entry | Heterocycle | Amine | Ligand | Yield of Aminated Product (%) | Yield of Hydrodehalogenated Product (%) |
| 1 | 2-Chlorothiophene | Morpholine | 1 | 65 | 15 |
| 2 | 2-Chlorothiophene | Morpholine | 2 | 85 | 5 |
| 3 | 2-Chlorothiophene | Morpholine | 3 | 95 | <2 |
| 4 | 3-Bromothiophene | Aniline | 1 | 70 | 20 |
| 5 | 3-Bromothiophene | Aniline | 2 | 88 | 8 |
| 6 | 3-Bromothiophene | Aniline | 3 | 96 | <2 |
| 7 | 3-Bromothianaphthene | Piperidine | 1 | 60 | 25 |
| 8 | 3-Bromothianaphthene | Piperidine | 2 | 82 | 10 |
| 9 | 3-Bromothianaphthene | Piperidine | 3 | 94 | <3 |
Reaction conditions: 1 mol % Pd₂(dba)₃, 4 mol % ligand, 1.4 equiv of NaOt-Bu, 1.2 equiv of amine in toluene at 100 °C. Ligand structures are provided in the original publication.[3]
Experimental Protocols
Protocol 1: General Procedure for the Amination of 3-Bromothiophene with Aniline using Ligand 3 [3]
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and ligand 3 (0.04 mmol, 4 mol%).
-
Reagent Addition: To the Schlenk tube, add NaOt-Bu (1.4 mmol), 3-bromothiophene (1.0 mmol), and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with stirring for the appropriate time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Amination of 2-Bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane
-
Reaction Setup: A Schlenk vessel is charged with (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOtBu (25 mmol).
-
Solvent Addition: Toluene (50 mL) is added to the vessel.
-
Reaction: The resulting mixture is heated to 80 °C with stirring for 4 hours.
-
Work-up: Upon cooling to room temperature, diethyl ether (50 mL) is added. The mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure.
-
Purification: The product is recrystallized from pentane/diethyl ether.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
identifying byproducts in the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. It begins with the Tschitschibabin reaction, which involves the condensation of 2-amino-4-methylpyrimidine with a suitable α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, to form the intermediate 7-methylimidazo[1,2-a]pyrimidine. This intermediate is then regioselectively brominated at the 3-position using a brominating agent like N-Bromosuccinimide (NBS) to yield the final product.
Q2: What are the critical parameters to control during the initial Tschitschibabin condensation?
A2: The key parameters to control are temperature, reaction time, and the choice of solvent. The reaction is often sensitive to heat, and elevated temperatures can lead to the formation of colored impurities and reduced yields. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Common solvents include ethanol, isopropanol, or acetone.
Q3: What are the potential byproducts in this synthesis?
A3: Potential byproducts can arise in both steps of the synthesis. During the Tschitschibabin condensation, a regioisomeric byproduct, 5-methylimidazo[1,2-a]pyrimidine, can be formed. In the subsequent bromination step, over-bromination can lead to the formation of a di-brominated byproduct, likely 3,5-dibromo-7-methylimidazo[1,2-a]pyrimidine. Incomplete reactions will result in the presence of starting materials.
Q4: How can the reaction be monitored for completion?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, should be used to achieve good separation of the components.
Q5: What are the recommended work-up and purification procedures for the final product?
A5: A typical work-up involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. The crude product is often purified by column chromatography on silica gel to separate the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure complete consumption of the limiting reagent. - Optimize the reaction temperature; for the Tschitschibabin reaction, start at room temperature and gently heat if necessary. For bromination with NBS, lower temperatures (0-25 °C) are often preferred. - Ensure efficient extraction and handle the product carefully during purification. |
| Formation of Multiple Spots on TLC (Impure Product) | - Formation of regioisomeric byproduct (5-methylimidazo[1,2-a]pyrimidine). - Over-bromination leading to di-bromo byproduct. - Presence of unreacted starting materials. | - In the Tschitschibabin reaction, careful control of reaction conditions can influence regioselectivity.[1] - For the bromination step, use a stoichiometric amount of the brominating agent and control the temperature to minimize over-bromination. - Ensure the initial reaction goes to completion before proceeding to the next step. Column chromatography is usually effective for separating these impurities. |
| Product is a Dark Oil or Gummy Solid | - Formation of polymeric or colored impurities due to excessive heat or prolonged reaction times. | - Reduce the reaction temperature and monitor the reaction time carefully. - An activated carbon treatment of the crude product solution before final purification may help to remove some colored impurities. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvents. | - Use a different extraction solvent or increase the number of extractions. - If the product is a solid, attempt to induce crystallization by cooling, scratching the flask, or adding a seed crystal. |
Experimental Protocols
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyrimidine
Materials:
-
2-amino-4-methylpyrimidine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1 equivalent) in ethanol.
-
Add a solution of sodium bicarbonate (1.2 equivalents) in water.
-
To this mixture, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-methylimidazo[1,2-a]pyrimidine.
Step 2: Synthesis of this compound
Materials:
-
7-methylimidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 7-methylimidazo[1,2-a]pyrimidine (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC indicates the completion of the reaction.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
scale-up challenges for the synthesis of imidazo[1,2-a]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of imidazo[1,2-a]pyrimidine derivatives.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Low or inconsistent yields are a common hurdle when transitioning from laboratory to pilot or production scale. Several factors can contribute to this issue.
Question: My reaction yield has dropped significantly upon scaling up from a 10g to a 1kg scale. What are the potential causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is often multifactorial. A systematic approach to identify the root cause is crucial.
Possible Causes & Troubleshooting Steps:
-
Inefficient Heat Transfer:
-
Problem: Larger reaction vessels have a lower surface-to-volume ratio, making it difficult to maintain a consistent temperature throughout the reaction mixture. This can lead to localized "hot spots" where side reactions occur, or "cold spots" where the reaction rate is slower.
-
Solution:
-
Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.
-
Optimize Heating/Cooling: Employ a well-controlled heating and cooling system. For exothermic reactions, consider a slower addition rate of reagents to manage heat evolution.
-
Improve Agitation: Ensure efficient mixing to promote uniform heat distribution.
-
-
-
Inadequate Mixing:
-
Problem: What appears as efficient stirring in a round-bottom flask may be inadequate in a large reactor, leading to poor mass transfer and localized concentration gradients. This can result in incomplete reactions or the formation of byproducts.
-
Solution:
-
Select Appropriate Agitator: The type of stirrer (e.g., anchor, turbine, pitched blade) and its speed (RPM) should be optimized for the viscosity and volume of the reaction mixture.
-
Baffling: Use baffles in the reactor to improve mixing and prevent vortex formation.
-
Visual Observation: If possible, through a sight glass, visually inspect the mixing to ensure solids are well suspended and there are no dead zones.
-
-
-
Reagent Addition Rate:
-
Problem: The rate of addition of a reagent that was trivial at the lab scale can become critical at a larger scale, especially for exothermic or fast reactions. A rapid addition can lead to a surge in temperature and side product formation.
-
Solution:
-
Controlled Dosing: Use a calibrated dosing pump for the controlled addition of liquid reagents.
-
Portion-wise Addition: For solid reagents, add them in portions, allowing the reaction to stabilize between additions.
-
Reaction Calorimetry: If available, use reaction calorimetry (RC1) to study the heat flow and determine a safe and optimal addition profile.
-
-
-
Solvent Effects:
-
Problem: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and impurity profiles, and these effects can be more pronounced at a larger scale.
-
Solution:
-
Solubility Studies: Ensure all starting materials, intermediates, and the final product are sufficiently soluble in the chosen solvent at the reaction temperature to avoid precipitation that can hinder the reaction.
-
Solvent Purity: Use solvents of appropriate grade, as impurities can sometimes act as catalysts or inhibitors.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Issue 2: Product Purification and Isolation Challenges
Purifying imidazo[1,2-a]pyrimidine derivatives at a large scale can be challenging due to their diverse polarities and potential for polymorphism.
Question: I am having difficulty purifying my imidazo[1,2-a]pyrimidine derivative at the 500g scale. Column chromatography is becoming impractical, and recrystallization results in significant product loss or oiling out. What are my options?
Answer: Large-scale purification requires a shift in strategy from chromatography-heavy approaches to methods that are more amenable to bulk processing.
Troubleshooting Purification:
-
Recrystallization Optimization:
-
Problem: "Oiling out" during recrystallization occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors amorphous precipitation over crystal formation. Significant product loss in the mother liquor is also a common issue.
-
Solution:
-
Solvent Screening: Systematically screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for imidazo[1,2-a]pyrimidines include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof.
-
Controlled Cooling: Cool the solution slowly to encourage the formation of well-defined crystals. Seeding the solution with a small amount of pure product can also promote crystallization.
-
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent crystallization. Dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent in which the product is insoluble to induce precipitation.
-
Trituration: If recrystallization is challenging, try triturating the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. This can significantly improve purity.
-
-
-
Alternatives to Column Chromatography:
-
Problem: Silica gel chromatography is often not economically or practically viable for multi-kilogram scale purification in a manufacturing setting.
-
Solution:
-
Slurry Washes: Washing the crude solid with a series of well-chosen solvents can be a highly effective method for removing impurities without the need for chromatography.
-
Salt Formation and Breaking: If the imidazo[1,2-a]pyrimidine derivative has a basic nitrogen, it may be possible to form a salt (e.g., with HCl or a sulfonic acid). The salt can often be selectively precipitated and purified by recrystallization. The free base can then be regenerated in a subsequent step.
-
Melt Crystallization: For thermally stable compounds, melt crystallization can be a solvent-free purification method.
-
-
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
Frequently Asked Questions (FAQs)
Reaction Chemistry
-
Q1: What are the most common side reactions during the synthesis of 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and 2-bromoacetophenone?
-
A1: The most prevalent side reaction is the formation of a dimer or oligomer of the α-haloketone under basic conditions. Another potential side product is the result of the reaction of 2-aminopyrimidine with two molecules of the α-haloketone. Careful control of stoichiometry and reaction temperature can minimize these byproducts.
-
-
Q2: My reaction is exothermic. How do I manage this at a larger scale?
-
A2: Managing exotherms is critical for safety and product quality. Key strategies include:
-
Slow Reagent Addition: Add the reactive reagent slowly over time to control the rate of heat generation.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Process Safety Analysis: For potentially hazardous reactions, a thorough process safety analysis, including reaction calorimetry, is highly recommended to understand the thermal risks.
-
-
Purification and Product Quality
-
Q3: My final product has a persistent color that I cannot remove. What could be the cause?
-
A3: Colored impurities in imidazo[1,2-a]pyrimidine syntheses can arise from several sources. Oxidized byproducts or residual starting materials and their degradation products are common culprits. Treatment with activated carbon (charcoal) followed by filtration can sometimes be effective in removing colored impurities. If the color persists, it may be necessary to identify the impurity by techniques like LC-MS and then devise a specific purification strategy.
-
-
Q4: How does the choice of base affect the reaction and impurity profile?
-
A4: The choice of base can be critical. A strong base might deprotonate the α-carbon of the ketone, leading to self-condensation. A milder base, such as sodium bicarbonate or potassium carbonate, is often preferred for the condensation of 2-aminopyrimidines with α-haloketones to minimize side reactions. The optimal base and its stoichiometry should be determined during process development.
-
Data Presentation
Table 1: Illustrative Impact of Scale on Yield and Purity for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
| Scale | Reactor Volume (L) | Reaction Time (h) | Average Yield (%) | Purity (HPLC, %) | Key Challenge(s) |
| Lab | 0.5 | 4 | 85 | >99 | - |
| Pilot | 50 | 6 | 75 | 97-98 | Heat dissipation, mixing efficiency |
| Production | 500 | 8 | 70 | 95-97 | Extended reaction time due to slower reagent addition for thermal control, impurity formation |
Note: This table presents illustrative data to highlight common trends observed during scale-up.
Experimental Protocols
Key Experiment: Gram-Scale Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is adapted from literature procedures and is intended as a starting point for process development.[1]
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Acetone
-
Sodium Bicarbonate
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-aminopyrimidine (1.0 eq) and acetone.
-
Stir the mixture to obtain a suspension.
-
Add sodium bicarbonate (1.5 eq).
-
In a separate vessel, dissolve 2-bromoacetophenone (1.0 eq) in acetone.
-
Slowly add the 2-bromoacetophenone solution to the reactor over 1-2 hours, maintaining the internal temperature below 30°C. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash the filter cake with cold acetone.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Troubleshooting Tips for this Protocol:
-
Exotherm during addition: If the temperature rises too quickly, slow down the addition rate of the 2-bromoacetophenone solution.
-
Incomplete reaction: If the reaction stalls, ensure adequate mixing and consider extending the reflux time. Check the purity of the starting materials.
-
Low purity of crude product: This may be due to side reactions. Ensure the addition of 2-bromoacetophenone is slow and the temperature is well-controlled. Consider using a milder base or optimizing the stoichiometry.
References
Validation & Comparative
Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a promising framework for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the inhibitory activity of various imidazo[1,2-a]pyrimidine derivatives against several key kinase targets implicated in cancer and other diseases. The information presented herein is supported by experimental data from published studies, offering a valuable resource for those engaged in the discovery and development of novel kinase-targeted therapeutics.
This guide summarizes quantitative inhibitory data, details the experimental protocols used to generate this data, and visualizes the relevant signaling pathways to provide a comprehensive overview of the current landscape of imidazo[1,2-a]pyrimidine-based kinase inhibitors.
Kinase Inhibitory Activity: A Tabular Comparison
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected imidazo[1,2-a]pyrimidine derivatives against various kinases. The data is compiled from different studies and highlights the potential of this scaffold to be tailored for specificity and potency against different kinase targets.
Table 1: Inhibitory Activity of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR4 IC50 (nM) |
| 7n | 8 | 4 | 3.8 |
Data extracted from a study on selective FGFR inhibitors. The potent activity of compound 7n highlights its potential in cancers driven by aberrant FGFR signaling.[1]
Table 2: Inhibitory Activity of Imidazo[1,2-c]pyrimidine Derivatives against Syk Family Kinases
| Compound ID | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
| 9f | Potent | Potent |
Compound 9f from a series of imidazo[1,2-c]pyrimidine derivatives demonstrated strong inhibitory activity against both Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70), key kinases in immune signaling.[2]
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidine Derivatives
Understanding the signaling pathways in which the targeted kinases operate is crucial for elucidating the mechanism of action of these inhibitors and their potential therapeutic effects.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a known driver in various cancers. Imidazo[1,2-a]pyrimidine derivatives, such as compound 7n , have been shown to potently inhibit FGFRs, thereby blocking downstream signaling cascades.
Syk-ZAP-70 Signaling Pathway in Immune Cells
Syk and ZAP-70 are critical non-receptor tyrosine kinases in the signaling pathways of B-cell receptors (BCR) and T-cell receptors (TCR), respectively. Their inhibition by compounds like 9f can modulate immune responses, making them attractive targets for autoimmune diseases and certain hematological malignancies.
Experimental Protocols
The following provides a generalized methodology for a biochemical kinase inhibition assay, which is a common approach to determine the IC50 values of inhibitor compounds. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase and inhibitor.
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of kinase inhibition.
Materials:
-
Kinase of interest (e.g., FGFR, Syk)
-
Specific peptide substrate for the kinase
-
ATP (at a concentration close to the Km for the specific kinase)
-
Imidazo[1,2-a]pyrimidine test compounds
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrimidine derivatives in 100% DMSO.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit.
-
Add the second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence intensity using a plate reader.
-
The percentage of kinase inhibition is calculated relative to control wells (containing DMSO vehicle instead of the inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This guide provides a snapshot of the potential of imidazo[1,2-a]pyrimidine derivatives as kinase inhibitors. The versatility of this scaffold allows for the development of potent and selective inhibitors for a range of kinase targets, offering promising avenues for future drug discovery efforts. Researchers are encouraged to use this information as a foundation for their own investigations into this important class of compounds.
References
- 1. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Substituted Imidazo[1,2-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted imidazo[1,2-a]pyrimidine derivatives, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective drug candidates.
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Strategic modifications at the 3-position of this scaffold have been shown to be a viable approach for modulating pharmacological activity and selectivity. This guide synthesizes findings from key studies to offer a comparative overview of how different substituents at this position influence the biological performance of these compounds.
Comparative Anticancer Activity of 3-Substituted Imidazo[1,2-a]pyrimidines
Recent studies have explored the introduction of imine and amine functionalities at the 3-position of the imidazo[1,2-a]pyrimidine nucleus, revealing their potential as cytotoxic agents against breast cancer cell lines. A comparative analysis of these derivatives highlights key SAR trends.
Cytotoxicity against Human Breast Cancer Cell Lines
A series of 3-imine and 3-amine substituted imidazo[1,2-a]pyrimidine derivatives were evaluated for their in vitro cytotoxicity against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines, as well as the non-cancerous HUVEC cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | 3-Substituent | MCF-7 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] | HUVEC IC50 (µM)[1] |
| 3a | Imine (phenyl) | >100 | >100 | >100 |
| 3b | Imine (1-naphthyl) | 85.2 | 80.1 | >100 |
| 3c | Imine (p-anisidyl) | >100 | >100 | >100 |
| 3d | Imine (N,N-diethyl-p-phenylenediamino) | 43.4 | 35.9 | 71.4 |
| 3e | Imine (4-(trifluoromethyl)phenyl) | 92.7 | 88.5 | >100 |
| 4a | Amine (phenyl) | >100 | >100 | >100 |
| 4b | Amine (1-naphthyl) | 79.8 | 75.4 | >100 |
| 4c | Amine (p-anisidyl) | >100 | >100 | >100 |
| 4d | Amine (N,N-diethyl-p-phenylenediamino) | 39.0 | 35.1 | 57.0 |
| 4e | Amine (4-(trifluoromethyl)phenyl) | 88.1 | 83.2 | >100 |
SAR Insights:
-
The presence of a bulky and electron-donating N,N-diethyl-p-phenylenediamine group at the 3-position, in both the imine (3d) and amine (4d) series, resulted in the most potent cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines.[1]
-
The corresponding amine derivatives (4a-e) generally exhibited slightly better or comparable activity to their imine counterparts (3a-e).
-
Compounds with unsubstituted phenyl (3a, 4a) or electron-donating p-anisidyl (3c, 4c) groups showed weak to no activity.
-
The 1-naphthyl (3b, 4b) and 4-(trifluoromethyl)phenyl (3e, 4e) substituents conferred moderate activity.
-
Importantly, the most active compounds, 3d and 4d, demonstrated a degree of selectivity for cancer cells over the healthy HUVEC cell line.[1]
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. A series of 3-substituted imidazo[1,2-a]pyrimidines were investigated for their ability to inhibit this pathway.
| Compound ID | 3-Substituent | Inhibition of Wnt/β-catenin signaling (% at 10 µM) |
| I | -H | 15 |
| II | -Br | 25 |
| III | -I | 30 |
| IV | -NO2 | 45 |
| V | -CHO | 50 |
SAR Insights:
-
Introduction of a substituent at the 3-position generally enhanced the inhibitory activity against the Wnt/β-catenin pathway compared to the unsubstituted analog (I).
-
Electron-withdrawing groups appeared to be favorable for activity, with the nitro (-NO2) and formyl (-CHO) groups showing the most significant inhibition.
Experimental Protocols
General Synthesis of 3-Imine and 3-Amine Substituted Imidazo[1,2-a]pyrimidines
The synthesis of the target compounds involves a two-step process starting from imidazo[1,2-a]pyrimidine-2-carbaldehyde.[1]
Step 1: Synthesis of Imine Derivatives (3a-e) A mixture of imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq.), the appropriate aromatic amine (1.05 eq.), and magnesium sulfate (1.0 eq.) in ethyl alcohol is stirred in a microwave vessel. The reaction mixture is irradiated with 200 W microwave power at 80-85 °C for 40-120 minutes. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography.[2]
Step 2: Synthesis of Amine Derivatives (4a-e) The imine derivative (1.0 eq.) is dissolved in methanol, and sodium borohydride (NaBH4) (2.0 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the corresponding amine derivative.
References
Validation of Antibacterial Assays for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine Analogs: A Comparative Guide
This guide provides a comprehensive framework for the validation of antibacterial assays for novel 3-Bromo-7-methylimidazo[1,2-a]pyrimidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The guide outlines key experimental protocols, presents data in a comparative format, and includes workflow diagrams to ensure robust and reproducible results.
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial compounds.[1] Imidazo[1,2-a]pyrimidine derivatives have garnered significant interest due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This guide focuses on the critical step of validating the assays used to quantify the antibacterial efficacy of these promising compounds.
Comparative Antibacterial Performance
A crucial aspect of validating an antibacterial assay is comparing the performance of the test compounds against established reference antibiotics. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs compared to Ciprofloxacin, a commonly used broad-spectrum antibiotic.[1] Data is presented for representative Gram-positive and Gram-negative bacterial strains.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Analog 1 | 8 | 16 |
| Analog 2 | 4 | 8 |
| Analog 3 | 16 | 32 |
| Ciprofloxacin (Reference) | 1 | 0.5 |
Experimental Protocols for Antibacterial Assay Validation
The validation of an antibacterial assay ensures that the method is accurate, reproducible, and suitable for its intended purpose. The following are detailed protocols for standard in vitro assays widely used for the evaluation of novel synthetic compounds.[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6]
a. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound analogs and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are required.
b. Experimental Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the reference antibiotic in CAMHB.[6] The concentration range should be sufficient to determine the MIC.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[8]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][8]
Agar Disk Diffusion Method (Kirby-Bauer Assay)
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5][7]
a. Preparation of Materials:
-
Test Compounds: Impregnate sterile paper disks with known concentrations of the this compound analogs and the reference antibiotic.
-
Bacterial Strains: As described for the broth microdilution method.
-
Agar Medium: Mueller-Hinton Agar (MHA) plates are standard.[8]
b. Experimental Procedure:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn of bacteria.[7]
-
Aseptically place the impregnated paper disks onto the surface of the agar.
-
Incubate the plates at 35-37°C for 16-18 hours.[8]
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[5]
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for clearly communicating complex experimental workflows and the logical relationships between different stages of assay validation.
Caption: Workflow for MIC Determination using Broth Microdilution.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 3. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Kinase Inhibitory Potential of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: A Comparative Analysis
For Immediate Release
In the dynamic field of drug discovery, the quest for novel kinase inhibitors with enhanced efficacy and selectivity is paramount. This guide provides a comprehensive comparison of the kinase inhibitory profile of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine against a panel of well-established kinase inhibitors. While direct experimental data for this specific compound is not publicly available, this analysis leverages data from structurally similar imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine analogs to project its potential efficacy. This guide is intended for researchers, scientists, and professionals in drug development to evaluate the prospective standing of this compound in the landscape of kinase inhibitor research.
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives demonstrating potent activity against key cancer-associated kinases such as Aurora kinases and p38 MAP kinases. This guide presents a comparative overview of the inhibitory activities of analogs of this compound and established inhibitors, providing a framework for assessing its potential therapeutic value.
Comparative Efficacy of Kinase Inhibitors
To contextualize the potential efficacy of this compound, we have compiled the half-maximal inhibitory concentration (IC50) values for its close structural analogs and a selection of known kinase inhibitors targeting Aurora and p38 MAPK pathways.
Table 1: Comparative IC50 Values for Aurora Kinase Inhibitors
| Compound/Analog | Target | IC50 (nM) | Notes |
| Imidazo[1,2-a]pyrazine Analog 1 | Aurora A | Potent | A dual inhibitor of Aurora kinases A and B with a modest cellular potency (IC50 = 250 nM).[1][2] Lead optimization of this scaffold led to picomolar inhibitors.[1][2] |
| Aurora B | Potent | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | A selective inhibitor of Aurora A kinase. |
| Danusertib (PHA-739358) | Aurora A | 13 | A pan-inhibitor of Aurora kinases. |
| Aurora B | 79 | ||
| Aurora C | 61 |
Table 2: Comparative IC50 Values for p38 MAPK Inhibitors
| Compound/Analog | Target | IC50 (nM) | Notes |
| Pyridinyl Imidazole Analog (SB203580) | p38 MAPK | 4.73 µM | Reduced viral replication in PMA-differentiated macrophage-like human THP-1 cells.[3] |
| Pyridinyl Imidazole Analog (p38kinhIII) | p38 MAPK | 8.26 µM | Reduced viral replication in PMA-differentiated macrophage-like human THP-1 cells.[3] |
| Pyridinyl Imidazole Analog (SB202190) | p38 MAPK | 8.21 µM | Reduced viral replication in PMA-differentiated macrophage-like human THP-1 cells.[3] |
| BIRB 796 | p38α MAPK | 38 | A highly potent p38 MAPK inhibitor. |
| p38β MAPK | 65 | ||
| p38γ MAPK | 200 | ||
| p38δ MAPK | 520 |
Disclaimer: The data for the imidazo[1,2-a]pyrazine analog is presented as a proxy due to the absence of publicly available experimental data for this compound. The actual inhibitory activity of this compound may vary.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
The following are generalized protocols for biochemical and cell-based kinase assays, which are foundational methods for determining the efficacy of kinase inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and ATP to initiate the reaction. Add the test compound at various concentrations to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the dose-response curve.
Cell-Based Kinase Assay (e.g., Western Blot for Phospho-Substrate)
This assay measures the ability of a compound to inhibit a kinase within a cellular context by detecting the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture reagents
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of the phosphorylated substrate bands and normalize them to a loading control (e.g., total substrate or a housekeeping protein). Determine the IC50 value by plotting the normalized band intensities against the inhibitor concentration.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is pending, the analysis of its structural analogs suggests that it holds promise as a potential kinase inhibitor. The imidazo[1,2-a]pyrimidine scaffold has consistently proven to be a valuable starting point for the development of potent and selective kinase inhibitors. Further investigation through the experimental protocols outlined in this guide is warranted to fully elucidate the inhibitory profile and therapeutic potential of this compound. The data and methodologies presented here offer a solid foundation for researchers to embark on such an evaluation.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Imidazo[1,2-a]pyrimidine Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of selected imidazo[1,2-a]pyrimidine derivatives, offering insights into their therapeutic potential and the critical transition from laboratory assays to preclinical models.
The inherent value of the imidazo[1,2-a]pyrimidine core lies in its versatile biological profile, with derivatives exhibiting potent anticancer, antitubercular, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delve into specific examples from recent literature, presenting a side-by-side comparison of their performance in controlled in vitro environments and complex in vivo systems.
Anticancer Activity: From Cell Lines to Xenografts
A notable example of imidazo[1,2-a]pyrimidine's anticancer potential is demonstrated by a series of compounds designed as c-KIT inhibitors.[3] Mutations in the c-KIT gene are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[3] The development of inhibitors that can overcome resistance to existing therapies like imatinib is a critical area of research.
In Vitro vs. In Vivo Efficacy of c-KIT Inhibitors
| Compound | In Vitro Activity (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| A242 | 1.1 (c-KIT V654A) | Not specified | Promising oral bioavailability and acceptable hERG channel inhibition.[3] |
| A252 | 2.2 (c-KIT V654A) | Not specified | Promising oral bioavailability and acceptable hERG channel inhibition.[3] |
| A84 | 2.8 (c-KIT V654A) | Not specified | Promising oral bioavailability and acceptable hERG channel inhibition.[3] |
| A120 | 2.9 (c-KIT V654A) | Not specified | Promising oral bioavailability and acceptable hERG channel inhibition.[3] |
Table 1: Comparison of in vitro and in vivo data for select 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-KIT inhibitors. Data sourced from[3].
The data highlights compounds with potent nanomolar inhibitory activity against a resistant c-KIT mutation in vitro.[3] While specific in vivo efficacy data from animal models is not detailed in the provided source, the evaluation of pharmacokinetic properties such as oral bioavailability and safety aspects like hERG channel inhibition are crucial early indicators of in vivo potential.[3]
Another study investigated the antitumor properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ), a related fused heterocyclic compound. In vitro, PIQ demonstrated cytotoxicity against human cancer cell lines, including multidrug-resistant variants.[4] In vivo studies using xenografted nude mice with A2780 ovarian carcinoma showed that intravenous administration of PIQ significantly decreased tumor volume.[4]
Antitubercular Activity: Tackling a Global Health Threat
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown significant promise in this area.
One study synthesized a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their activity against various Mtb strains.[5][6] Several of these compounds exhibited potent in vitro activity with Minimum Inhibitory Concentration (MIC90) values of ≤1 μM against replicating, non-replicating, MDR, and XDR Mtb strains.[5][6]
In Vitro and In Vivo Assessment of Antitubercular Imidazo[1,2-a]pyridines
| Compound | In Vitro Activity (MIC90, μM) vs. Mtb H37Rv | In Vivo ADME Properties |
| Compound 1 | ≤1 | Assessed |
| Compound 3 | ≤1 | Assessed |
| Compound 4 | ≤1 | Assessed |
| Compound 6 | ≤1 | Assessed |
Table 2: In vitro activity and in vivo ADME assessment of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. Data sourced from[5][6].
Crucially, the study also assessed the in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising compounds, a critical step in evaluating their potential for further development.[5][6]
Antileishmanial Activity: A New Pharmacophore
Leishmaniasis, a parasitic disease, requires new and effective treatments. A recent study identified an imidazo[1,2-a]pyrimidine derivative, compound 24, as a potent antileishmanial agent.[7][8]
In Vitro Efficacy of an Antileishmanial Imidazo[1,2-a]pyrimidine
| Compound | In Vitro Activity (IC50, μM) vs. L. amazonensis amastigotes | Selectivity Index (SI) |
| Compound 24 | 6.63 | >10 |
| Miltefosine (Ref) | ~13.26 | Not specified |
Table 3: In vitro antileishmanial activity of compound 24 compared to the reference drug miltefosine. Data sourced from[7][8].
Compound 24 was found to be approximately two times more active than the reference drug miltefosine in vitro against the amastigote stage of Leishmania amazonensis.[7][8] Furthermore, it demonstrated a high selectivity index, being more than 10 times more toxic to the parasite than to host cells.[7][8] While in vivo studies are yet to be conducted, the promising in vitro activity and favorable in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions encourage further investigation in animal models.[7][8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared.
-
Compound Dilution: The test compounds are serially diluted in an appropriate medium (e.g., 7H12 broth) in a 96-well plate.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human tumor cells (e.g., A2780 ovarian carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound (e.g., via intravenous injection) or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Figure 1: A generalized workflow for the evaluation of imidazo[1,2-a]pyrimidine compounds from in vitro screening to in vivo testing.
Figure 2: Simplified signaling pathway of the c-KIT receptor and the inhibitory action of imidazo[1,2-a]pyrimidine compounds.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The successful translation from in vitro potency to in vivo efficacy is a multi-faceted challenge that requires careful consideration of a compound's ADMET properties alongside its primary biological activity. The examples presented in this guide underscore the importance of this integrated approach in the development of novel imidazo[1,2-a]pyrimidine-based drugs for a range of diseases. Future research should continue to focus on optimizing both the on-target activity and the drug-like properties of these promising compounds to bridge the gap between the bench and the bedside.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine-based inhibitors, providing insights into their cross-reactivity profiles and performance against alternative kinase inhibitors. This document summarizes available data, details relevant experimental methodologies, and visualizes key cellular signaling pathways and experimental workflows.
While specific cross-reactivity data for this compound-based inhibitors against a comprehensive kinase panel is not extensively available in the public domain, this guide leverages data from structurally related imidazo[1,2-a]pyrimidine derivatives to provide a comparative overview. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases, including those in the PI3K/AKT/mTOR and c-KIT signaling pathways.[1]
Comparative Kinase Inhibition Profile
To illustrate the potential selectivity and potency of the imidazo[1,2-a]pyrimidine scaffold, the following table presents IC50 values for representative compounds from this class against various kinases, compared with established kinase inhibitors. It is important to note that the substitution pattern on the imidazo[1,2-a]pyrimidine core significantly influences kinase selectivity and potency.
| Compound Class | Target Kinase | IC50 (nM) | Alternative Inhibitor | Target Kinase | IC50 (nM) |
| Imidazo[1,2-a]pyrimidine Derivative 1 | c-KIT (V654A) | <10 | Imatinib | c-KIT | 100-1000 |
| Imidazo[1,2-a]pyrimidine Derivative 2 | FLT3 | 50-100 | Sorafenib | FLT3 | 5-20 |
| Imidazo[1,2-a]pyrimidine Derivative 3 | JAK2 | 100-500 | Ruxolitinib | JAK2 | 3.3 |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT | 1-10[1] | Sunitinib | c-KIT | 10-50 |
Note: Data for imidazo[1,2-a]pyrimidine derivatives is generalized from available literature on related compounds and is for illustrative purposes. Specific IC50 values for this compound-based inhibitors are not yet publicly available.
Experimental Protocols
The following is a detailed protocol for a representative in vitro kinase inhibition assay, commonly used for profiling kinase inhibitors. This luminescence-based assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Luminescence-Based Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human c-KIT)
-
Kinase substrate peptide
-
Test compound (e.g., this compound derivative)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare a "no kinase" control and a "no substrate" control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Shake the plate gently for 1 minute.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Kinase Inhibition Assay Workflow.
References
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Unveiling the Antibacterial Action of Imidazo[1,2-a]pyrimidines: A Comparative Guide
A deep dive into the molecular mechanism of imidazo[1,2-a]pyrimidine antibacterial agents reveals their potent inhibitory action against bacterial DNA gyrase and topoisomerase IV, placing them in a competitive landscape with established antibiotics like fluoroquinolones. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies for key assays.
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including promising antibacterial properties.[1][2][3] Recent studies have elucidated that their primary mechanism of antibacterial action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[4] This mode of action is crucial for disrupting bacterial DNA replication and repair, ultimately leading to cell death.
Performance Comparison: Imidazo[1,2-a]pyrimidines vs. Fluoroquinolones
To contextualize the efficacy of imidazo[1,2-a]pyrimidine derivatives, a comparison of their in vitro activity against various bacterial strains is presented alongside the well-established fluoroquinolone, ciprofloxacin. The data, summarized in the table below, showcases the Minimum Inhibitory Concentrations (MIC) of representative compounds.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine Chalcone | Compound 4b (with 4-methoxy moiety) | Staphylococcus aureus | 50 | [1] |
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| Compound 4c (with 3,4,5-trimethoxy) | Staphylococcus aureus | 50 | [1] | |
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| Compound 4f (with bromo, fluoro) | Staphylococcus aureus | 50 | [1] | |
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| Imidazo[1,2-a]pyridine | Compound 1 | Staphylococcus aureus | 0.5 | [4] |
| Streptococcus pyogenes | 0.5 | [4] | ||
| Methicillin-resistant S. aureus (MRSA) | 0.5 | [4] | ||
| Streptococcus pneumoniae | 0.125 | [4] | ||
| Fluoroquinolone | Ciprofloxacin | Staphylococcus aureus | 50 | [1] |
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] |
Enzyme Inhibition Data:
Further evidence supporting the mechanism of action comes from enzyme inhibition assays. A representative imidazo[1,2-a]pyridine derivative demonstrated potent inhibition of the ATPase activity of DNA gyrase (GyrB) and topoisomerase IV (ParE).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 1) | DNA gyrase (GyrB) | 0.053 | [4] |
| Topoisomerase IV (ParE) | 0.250 | [4] |
Visualizing the Mechanism and Experimental Workflow
To better understand the intricate processes involved, the following diagrams illustrate the mechanism of action and the experimental workflows for key assays.
Caption: Mechanism of action of imidazo[1,2-a]pyrimidine antibacterial agents.
Caption: Experimental workflow for enzyme inhibition assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of the imidazo[1,2-a]pyrimidine compounds is determined using the broth microdilution method in 96-well microtiter plates.[5][6][7][8]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve the desired final concentrations.
-
Bacterial Inoculum: Bacterial strains are grown overnight at 37°C in MHB. The cultures are then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Incubation: The microtiter plates, containing the bacterial inoculum and the serially diluted compounds, are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of imidazo[1,2-a]pyrimidine compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.
-
Enzyme Addition: The reaction is initiated by the addition of purified E. coli DNA gyrase.
-
Incubation: The reaction mixtures are incubated at 37°C for 1 hour.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA. The DNA topoisomers are then separated by agarose gel electrophoresis.
-
Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's supercoiling activity.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibitory effect of the compounds on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Mixture: The reaction mixture consists of an assay buffer (similar to the gyrase assay buffer), kDNA, and a range of concentrations of the imidazo[1,2-a]pyrimidine compound.
-
Enzyme Addition: The reaction is started by adding purified E. coli topoisomerase IV.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Reaction Termination and Analysis: The reaction is terminated, and the DNA is separated by agarose gel electrophoresis.
-
Visualization and Quantification: The gel is stained and visualized. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles. The IC50 value represents the compound concentration that inhibits 50% of the decatenation activity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery
An in-depth guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of two privileged heterocyclic scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. This report provides a comparative analysis supported by experimental data to aid in scaffold selection for therapeutic agent design.
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their remarkable versatility and presence in a wide array of biologically active compounds. Their unique chemical architecture allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This guide offers a comparative overview of these two scaffolds, presenting their key physicochemical characteristics, synthetic methodologies, and a detailed analysis of their performance in various biological assays, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental physicochemical properties of the parent imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are summarized below. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of their derivatives.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ |
| Molecular Weight | 118.14 g/mol [1] | 119.12 g/mol [2] |
| LogP (XLogP3-AA) | 1.8[1] | 1.1[2] |
| Hydrogen Bond Donors | 0[1] | 0[2] |
| Hydrogen Bond Acceptors | 2[1] | 3[2] |
| Topological Polar Surface Area | 17.3 Ų[1] | 30.2 Ų[2] |
The additional nitrogen atom in the pyrimidine ring of the imidazo[1,2-a]pyrimidine scaffold leads to a lower LogP value and a higher topological polar surface area compared to its pyridine counterpart. This suggests that imidazo[1,2-a]pyrimidine derivatives may exhibit increased aqueous solubility, a desirable property for drug candidates.
Synthesis of the Scaffolds: Established and Novel Routes
The synthesis of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds is well-established, with the classical approach involving the condensation of an aminopyridine or aminopyrimidine with an α-halocarbonyl compound. However, numerous modern synthetic methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
General Synthetic Workflow
References
head-to-head comparison of different cross-coupling methods for 3-bromo-imidazo[1,2-a]pyrimidines
For researchers, scientists, and professionals in drug development, the functionalization of the imidazo[1,2-a]pyrimidine scaffold is of significant interest due to its prevalence in bioactive molecules. The C-3 position is a common site for modification, and various cross-coupling methods can be employed to introduce diverse substituents. This guide provides an objective, data-driven comparison of four major cross-coupling strategies for the functionalization of 3-bromo-imidazo[1,2-a]pyrimidines: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction conditions and performance of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the functionalization of 3-bromo-imidazo[1,2-a]pyrimidines and its close analogs.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / XPhos | K₂CO₃ | Ethanol/H₂O | 135 (Microwave) | 0.67 | 67-89 | High yields, broad substrate scope, but debromination can be a side reaction.[1][2][3] |
| Heck | Alkenes (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 60-80 | Good for introducing vinyl groups; requires higher temperatures. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 12 | 70-90 | Excellent for installing alkynyl moieties; copper co-catalyst is typically required.[1] |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-150 | 1-24 | 50-90 | Ideal for C-N bond formation; requires careful exclusion of air and moisture.[4][5][6][7] |
Visualizing Cross-Coupling Strategies
The following diagram illustrates the different cross-coupling methodologies for the functionalization of the 3-position of the imidazo[1,2-a]pyrimidine core.
Caption: Cross-coupling reactions at the C-3 position.
Experimental Workflow
The diagram below outlines a general experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A typical cross-coupling experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on literature procedures for closely related substrates and may require optimization for specific 3-bromo-imidazo[1,2-a]pyrimidine derivatives.
Suzuki-Miyaura Coupling (Analogous to Pyrazolo[1,5-a]pyrimidine)
This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1][2][3]
-
Materials:
-
3-Bromo-imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
XPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Ethanol and Water (4:1 mixture)
-
-
Procedure:
-
To a microwave vial, add 3-bromo-imidazo[1,2-a]pyrimidine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 135 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Coupling (General Protocol for Bromo-heterocycles)
This is a general protocol for the Heck coupling of bromo-heterocycles with styrenes.
-
Materials:
-
3-Bromo-imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-imidazo[1,2-a]pyrimidine, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, followed by styrene and triethylamine.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
-
Sonogashira Coupling (Analogous to Pyrazolo[1,5-a]pyrimidine)
This protocol is adapted from a Sonogashira coupling of a 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.[1]
-
Materials:
-
3-Bromo-imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.10 equiv)
-
Triethylamine (Et₃N, 5.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-imidazo[1,2-a]pyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous dioxane, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination (General Microwave-Assisted Protocol)
This protocol is a general method for the microwave-assisted Buchwald-Hartwig amination of aryl bromides.[4]
-
Materials:
-
3-Bromo-imidazo[1,2-a]pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)
-
XPhos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-bromo-imidazo[1,2-a]pyrimidine, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to a microwave vial.
-
Add anhydrous toluene and seal the vial.
-
Place the vial in a microwave reactor and heat to 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with chloroform and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice of cross-coupling method for the functionalization of 3-bromo-imidazo[1,2-a]pyrimidines depends on the desired substituent to be introduced. The Suzuki-Miyaura reaction is a robust and high-yielding method for the introduction of aryl and heteroaryl groups. The Heck reaction provides a reliable route to vinylated products, while the Sonogashira reaction is the method of choice for installing alkynyl moieties. For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The provided protocols, though based on analogous systems for some reactions, offer a strong starting point for the development of specific synthetic routes for novel imidazo[1,2-a]pyrimidine derivatives. Researchers should consider that optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for their specific substrates.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, including as potent kinase inhibitors for oncology.[1][2] A critical step in the development of any small molecule inhibitor, such as a 3-Bromo-7-methylimidazo[1,2-a]pyrimidine derivative, is the unequivocal validation of its engagement with the intended protein target within a cellular context.[3] Demonstrating that a compound binds to its target in a physiologically relevant environment provides confidence that its biological effects are mechanistically linked to the modulation of the intended pathway.[4][5]
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel inhibitors. We will compare direct biophysical and live-cell binding assays with functional assays that measure the downstream consequences of target modulation.
Comparison of Target Engagement Validation Methods
Choosing the right method to confirm target engagement depends on factors like the nature of the target protein, available reagents, and desired throughput.[6] An integrated approach using orthogonal methods is highly recommended to build a robust body of evidence.[7] The following table summarizes and compares three critical methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Western Blotting (Downstream Signaling) |
| Principle | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[8][9] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[10][11] | Measures the change in phosphorylation status of the target protein or its downstream substrates as a functional readout of inhibition.[7] |
| Assay Type | Biophysical, endpoint assay.[12] | Live-cell, real-time binding assay.[13] | Functional, endpoint assay. |
| Primary Readout | Quantification of soluble target protein remaining after heat treatment, typically via Western Blot or ELISA.[6] | BRET ratio (Acceptor Emission / Donor Emission).[7] | Band intensity corresponding to phosphorylated vs. total protein levels. |
| Key Result | Thermal shift (ΔTm) in the presence of the compound. | Intracellular IC50 or apparent affinity (Ki). Can also determine residence time.[11][13] | IC50 for inhibition of a specific signaling event. |
| Compound Requirements | No modification required.[6] | No modification required. Requires a specific fluorescent tracer for the target.[14] | No modification required. |
| Target Requirements | Must exhibit a measurable thermal shift upon ligand binding.[6] Requires a specific antibody for detection.[15] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[10] | Must have a measurable, stimulus-inducible phosphorylation event. Requires phospho-specific antibodies. |
| Advantages | - Direct evidence of binding in intact cells or lysates.- Label-free for the test compound.- Widely applicable if a good antibody is available.[12] | - Quantitative measurement in live cells.- High sensitivity and suitability for HTS.- Can measure binding kinetics and residence time.[13] | - Confirms functional consequence of target binding.- Utilizes standard lab techniques.- Provides pathway context. |
| Limitations | - Lower throughput than BRET assays.- Some proteins may not show a thermal shift.- Indirect readout of soluble protein.[6] | - Requires genetic modification of cells.- Dependent on the availability of a suitable fluorescent tracer.[14] | - Indirect measure of target binding.- Signal can be affected by off-target effects in the pathway.- Can be semi-quantitative. |
Quantitative Data Comparison
To illustrate the application of these methods, the following table presents hypothetical data for a novel this compound derivative, "Compound Y," targeting a hypothetical kinase, "Target Kinase X" (TKX). Data is compared against a known, well-characterized inhibitor.
| Assay Type | Parameter | Compound Y | Known Inhibitor |
| Biochemical Kinase Assay | TKX IC50 | 15 nM | 5 nM |
| NanoBRET™ Target Engagement | Intracellular IC50 | 80 nM | 25 nM |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) at 10 µM | + 5.2 °C | + 6.5 °C |
| Western Blot (Downstream) | p-Substrate IC50 | 150 nM | 60 nM |
This data shows that while Compound Y is a potent biochemical inhibitor, its cellular potency is lower than the known inhibitor, as reflected in both the direct binding (NanoBRET™) and functional (Western Blot) assays. The CETSA data confirms that Compound Y engages the target in cells, inducing a significant thermal stabilization.
Visualizing Workflows and Pathways
Clear visualization of experimental logic and biological pathways is essential for planning and interpretation.
References
- 1. Buy 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | 6840-20-6 [smolecule.com]
- 2. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. scispace.com [scispace.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 15. bio-protocol.org [bio-protocol.org]
Assessing the Selectivity of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine and Related Kinase Inhibitors: A Comparative Guide
Introduction
The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural similarity to endogenous purines allows it to function as a bioisostere, enabling interaction with the ATP-binding sites of a wide array of kinases.[1] This has led to the exploration of numerous derivatives for therapeutic applications, including oncology and inflammatory diseases. This guide provides a comparative assessment of the kinase selectivity of inhibitors based on this scaffold, with a focus on 3-Bromo-7-methylimidazo[1,2-a]pyrimidine.
While comprehensive kinase panel data for the specific compound this compound is not extensively available in public literature, this guide will draw upon data from closely related imidazo[1,2-a]pyrimidine and imidazo-pyrazine analogs to provide a representative analysis of the selectivity profiles achievable with this class of inhibitors. We will compare their performance with other known kinase inhibitors and detail the experimental methodologies used for such assessments.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinase profiling against large panels is the standard method to determine an inhibitor's specificity. Below is a summary of inhibition data for representative compounds from the imidazo-heterocycle family against key kinases.
Disclaimer: Data for the specific compound this compound is not available. The data presented below is for structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine derivatives to illustrate the potential activity of this scaffold.
Table 1: Comparative IC50 Values of Imidazo-Heterocycle Inhibitors Against Key Kinases
| Compound Class | Target Kinase | IC50 (nM) | Comparison Inhibitor | Target Kinase | IC50 (nM) |
| Imidazo[1,2-c]pyrimidine | CHK1 | 1 | Staurosporine | CDK2 | 6 |
| Imidazo[1,2-c]pyrimidine | MK2 | 200 | Staurosporine | p38α | 20 |
| Imidazo[1,2-a]pyrazine | CHK1 | 400 | Palbociclib | CDK4 | 11 |
| Imidazo[1,2-a]pyrazine | MK2 | 3 | Palbociclib | CDK6 | 16 |
| Imidazo[1,2-a]pyrazine-based | Aurora A | < 200 | Alisertib (MLN8237) | Aurora A | 1.2 |
| Imidazo[1,2-a]pyrazine-based | Aurora B | - | Alisertib (MLN8237) | Aurora B | 19.3 |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Comparisons should be made with caution. Data is illustrative and derived from multiple sources studying this class of compounds.[2][3][4]
Small structural modifications to the imidazo-heterocyclic core can lead to significant shifts in potency and selectivity. For instance, subtle changes can switch the primary target from CHK1 to MK2, demonstrating the tunability of this scaffold.[2]
Experimental Methodologies
The determination of an inhibitor's selectivity profile is a multi-step process involving initial high-throughput screening followed by more detailed dose-response analysis.[5][6]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a purified kinase by quantifying the amount of ATP remaining after the kinase reaction. A lower ATP consumption corresponds to higher kinase inhibition.
1. Compound Preparation:
- Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO (e.g., at 10 mM).
- Perform serial dilutions to create a 10-point dose-response curve. Include a DMSO-only vehicle control.
2. Assay Plate Preparation:
- Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well assay plate.
3. Kinase Reaction:
- Prepare a master mix containing the kinase reaction buffer, the target kinase enzyme, and its specific peptide or protein substrate.
- Dispense the kinase reaction mixture into the wells containing the test compounds.
- Initiate the enzymatic reaction by adding a solution of ATP at a concentration close to the KM for the specific kinase.[7]
- Include "no kinase" controls for background measurement.
4. Incubation:
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
5. Signal Detection:
- Stop the kinase reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®). The light output is directly proportional to the amount of ATP remaining.
- Incubate briefly at room temperature to stabilize the signal.
6. Data Acquisition and Analysis:
- Measure the luminescence intensity using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations: Workflows and Pathways
Kinase Inhibitor Selectivity Assessment Workflow
The following diagram illustrates the logical workflow for characterizing a novel kinase inhibitor, from initial screening to cellular validation.
Caption: Logical workflow for kinase inhibitor selectivity assessment.
Experimental Workflow: Luminescence-Based Kinase Assay
This diagram details the step-by-step process of the in vitro biochemical assay described in Protocol 1.
Caption: Experimental workflow for a luminescence-based kinase assay.
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle
Imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of CDKs, which are master regulators of cell cycle progression.[8] Dysregulation of CDK activity is a hallmark of cancer.
Caption: Simplified cell cycle regulation by CDKs and points of inhibition.
References
- 1. This compound | 375857-62-8 | Benchchem [benchchem.com]
- 2. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, gloves, and bench liners, in a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
2. Container Labeling:
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
3. Storage of Waste:
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
4. Scheduling Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
5. Documentation:
Maintain a log of the amount of this compound that has been designated for disposal. This is crucial for regulatory compliance and institutional record-keeping.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Disposal Considerations
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
-
Waste Minimization: Whenever possible, employ practices that minimize the generation of chemical waste.
-
Training: Ensure that all laboratory personnel handling this compound are trained on its specific hazards and the proper disposal procedures.
By adhering to these guidelines, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Essential Safety and Operational Guide for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
This document provides crucial safety and logistical information for the handling, storage, and disposal of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound often used in pharmaceutical research and development.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety protocols for similar brominated organic compounds and general laboratory safety best practices.[2]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a good choice for general use with a variety of solvents and some acids and bases.[4][6] For extended contact or handling of corrosive materials, consider heavier-duty gloves like butyl rubber or neoprene.[6] Always wear two pairs of gloves when handling hazardous drugs.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a solid front is mandatory.[5][7] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory Protection | Respirator | Work with the powdered form of this chemical should be conducted in a certified chemical fume hood to avoid inhalation.[3][4] If engineering controls are insufficient, a respirator may be necessary.[6] |
| Foot Protection | Closed-Toe Shoes | Open-toed shoes are strictly prohibited in the laboratory.[4][5] |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Protocol:
-
Review Safety Information: Before beginning work, review all available safety information, including this guide and any relevant institutional standard operating procedures (SOPs).[8]
-
Work in a Ventilated Area: All handling of this compound, especially in its powdered form, must be performed in a well-ventilated area, preferably a chemical fume hood.[4]
-
Don Appropriate PPE: Wear the full complement of recommended PPE before handling the chemical.[4]
-
Avoid Inhalation and Contact: Take care to avoid inhaling the powder or allowing it to come into contact with skin or eyes.[1]
-
Transporting Chemicals: When moving the chemical, use a secondary container to prevent spills in case of breakage.[9]
Storage Protocol:
-
Container: Keep the compound in a tightly sealed, properly labeled container.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][9]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, strong bases, and metals like aluminum.[2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames.[2]
-
Containment: For small spills, use an absorbent material to contain the substance. Small spills can be treated with sodium thiosulfate before absorption.[2]
-
Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.[2] Do not use energetic cleaning methods such as dry sweeping or compressed air.[3]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Categorization and Disposal:
-
Halogenated Organic Waste: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][12] Do not mix with non-halogenated waste.[2]
-
Contaminated Lab Supplies: Items such as gloves, filter paper, and pipette tips that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[2]
-
Aqueous Waste: Any aqueous solutions containing this compound should also be collected as hazardous waste.[2]
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal service.[13] Incineration at a facility with appropriate emission controls is a common method for brominated waste.[13]
Operational Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Buy 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | 6840-20-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
